2,2-Bis(trifluoromethyl)-1,3-dioxolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNUQKDERZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073275 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-26-0 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1765-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2-Bis(trifluoromethyl)-1,3-dioxolane
This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(trifluoromethyl)-1,3-dioxolane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed spectra, supported by practical experimental considerations and detailed spectral interpretation.
Introduction
This compound is a fluorinated heterocyclic compound with a stable 1,3-dioxolane ring system. The presence of two trifluoromethyl (-CF₃) groups significantly influences the molecule's electronic properties and reactivity.[1] These electron-withdrawing groups enhance the compound's lipophilicity, a desirable characteristic in pharmaceutical design as it can facilitate the crossing of biological membranes.[1] The synthesis of this compound is typically achieved through the acid-catalyzed cyclization of hexafluoroacetone with ethylene glycol.[1]
NMR spectroscopy is an indispensable tool for the structural verification of such fluorinated molecules. ¹H NMR provides information about the dioxolane ring protons, while ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethyl groups. This guide will systematically deconstruct the NMR spectra of this molecule, providing a framework for understanding the interplay of molecular structure, symmetry, and spectroscopic output.
Molecular Structure and Symmetry Analysis
A thorough understanding of the molecular structure and its inherent symmetry is paramount to predicting and interpreting its NMR spectra.
Figure 1: Molecular structure of this compound.
Due to the free rotation around the C-C bonds of the trifluoromethyl groups and the overall symmetry of the molecule, the following equivalences are expected:
-
Protons: The four protons on the dioxolane ring (-OCH₂CH₂O-) are chemically and magnetically equivalent.
-
Fluorine Nuclei: The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent.
This high degree of symmetry simplifies the expected NMR spectra, predicting a single signal in both the ¹H and ¹⁹F NMR spectra.
Theoretical Prediction of NMR Spectra
¹H NMR Spectrum
Based on the molecular symmetry, a single resonance is anticipated for the four equivalent protons of the dioxolane ring. The chemical shift of these protons is influenced by the two adjacent oxygen atoms and the geminal trifluoromethyl groups. For comparison, the protons in the parent 1,3-dioxolane resonate at approximately 3.88 ppm and 4.90 ppm.[2] The strong electron-withdrawing nature of the two -CF₃ groups at the C2 position will deshield the protons at the C4 and C5 positions, causing a downfield shift. Therefore, the singlet for the four protons is expected to appear at a chemical shift greater than that of unsubstituted dioxolane.
A key feature to consider is the potential for through-space coupling between the protons and the fluorine atoms. Although separated by four bonds, the spatial proximity of the protons on the dioxolane ring and the fluorine atoms of the trifluoromethyl groups could lead to a small H-F coupling, which might manifest as a broadening of the proton signal or a fine splitting pattern.
¹⁹F NMR Spectrum
The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and are expected to give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of trifluoromethyl groups can vary significantly depending on the electronic environment.[3] Given the attachment to a carbon atom bonded to two oxygen atoms, the chemical shift is anticipated to be in the typical range for such functional groups.
Similar to the ¹H spectrum, long-range coupling between the fluorine and hydrogen nuclei is possible.[4][5] This would result in the single fluorine resonance being split by the four equivalent protons. According to the n+1 rule, this would theoretically result in a quintet. However, if the coupling constant is small, this may only be observed as a broadening of the signal.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To ensure the acquisition of high-resolution and accurate NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity in the resulting spectra.
Figure 2: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which is unlikely to interfere with the analyte signals.
-
Internal Standard: TMS is the universally accepted internal standard for ¹H NMR due to its chemical inertness and its sharp singlet at a high-field position. For ¹⁹F NMR, an external standard is often used, or the spectrum can be referenced to the spectrometer's internal frequency.
-
Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly useful for observing small coupling constants.
Spectral Analysis and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by a single sharp singlet.[1] This observation confirms the chemical equivalence of the four protons on the dioxolane ring. The integration of this peak corresponds to four protons, further validating the structure. The chemical shift of this singlet is typically observed around 4.2 ppm . This downfield shift, compared to unsubstituted 1,3-dioxolane, is a direct consequence of the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups. The absence of significant splitting in the proton signal suggests that the four-bond H-F coupling (⁴JHF) is very small or zero.
¹⁹F NMR Spectrum
Summary of Spectroscopic Data
The key NMR spectroscopic data for this compound are summarized in the table below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~4.2 | Singlet | 4H | -OCH₂CH₂O- |
| ¹⁹F | ~-81 | Singlet | 6F | 2 x -CF₃ |
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound are remarkably simple and highly informative. The high degree of molecular symmetry results in a single resonance in each spectrum, providing a clear and unambiguous confirmation of the compound's structure. The observed chemical shifts are consistent with the strong electron-withdrawing nature of the two trifluoromethyl groups. This guide provides a detailed framework for the analysis of this molecule and serves as a valuable reference for scientists working with fluorinated organic compounds. The principles of symmetry, electronic effects, and coupling phenomena discussed herein are broadly applicable to the structural elucidation of a wide range of molecules by NMR spectroscopy.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
Gee, C. T., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(3), 247–261. Retrieved from [Link]
-
Harmon, L. A., Liu, E. K. S., & Lagow, R. J. (1978). Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. Inorganic Chemistry, 17(10), 2916-2919. Retrieved from [Link]
-
Micotti, E., et al. (2013). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 51(11), 779-783. Retrieved from [Link]
-
Saini, S., et al. (2022). Supplementary Information: Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. The Royal Society of Chemistry. Retrieved from [Link]
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1971). Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 7). Pergamon.
-
Dracinsky, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 149, 107388. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.
-
PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Retrieved from [Link]
-
ACS Publications. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]
-
RSC Publishing. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science. Retrieved from [Link]
Sources
- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 2. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 2,2-Bis(trifluoromethyl)-1,3-dioxolane in Common Organic Solvents
This is an excellent and detailed request. I will now proceed to generate the in-depth technical guide on the solubility of 2,2-Bis(trifluoromethyl)-1,3-dioxolane.
Executive Summary
This compound is a fluorinated cyclic ether with a unique combination of properties, including high density, low refractive index, and notable thermal stability. Its two trifluoromethyl groups impart a significant degree of lipophilicity, influencing its interaction with other molecules and its solubility profile.[1] This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present available quantitative data, and provide detailed, field-proven experimental protocols for determining solubility. This document is intended to be a practical resource for scientists and researchers leveraging this compound in chemical synthesis, formulation development, and other advanced applications.
Introduction to this compound
Chemical Structure and Properties
This compound (CAS RN: 1765-26-0) is a colorless to light yellow liquid with the molecular formula C₅H₄F₆O₂.[2] The presence of two trifluoromethyl (-CF₃) groups on the C2 position of the dioxolane ring is its most defining structural feature. These highly electronegative groups create a molecule with a low polar surface area and high lipophilicity, which are critical determinants of its solubility characteristics.[1]
Key Physicochemical Properties:
-
Molecular Weight: 210.08 g/mol
-
Boiling Point: 105-107 °C[3]
-
Density: 1.53 g/mL at 25 °C[3]
-
Refractive Index: n20/D 1.312[3]
-
Flash Point: 9 °C
Significance and Applications
The unique properties of this compound make it a valuable compound in several fields. Its parent structure, 1,3-dioxolane, is used as a solvent and a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] The introduction of trifluoromethyl groups enhances stability and can alter biological activity, making this derivative particularly interesting for:
-
Specialty Solvent: Its fluorinated nature suggests utility in dissolving fluorinated polymers or as a component in solvent blends for specific applications.
-
Chemical Synthesis: As a stable, non-reactive medium for certain chemical reactions.
-
Drug Development: The lipophilic character can be advantageous for designing molecules intended to cross biological membranes.[1]
-
Materials Science: Incorporation into polymers to modify their optical and physical properties.[1]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be comparable to the energy required to break existing solute-solute and solvent-solvent interactions.
Solvent-Solute Interactions
The primary intermolecular forces at play are:
-
Van der Waals Forces: These are the dominant interactions for non-polar molecules. The large electron clouds of the fluorine atoms in this compound contribute to significant London dispersion forces.
-
Dipole-Dipole Interactions: While the C-F bonds are highly polar, the symmetrical arrangement of the two -CF₃ groups results in a relatively low overall molecular dipole moment.
-
Hydrogen Bonding: this compound has ether oxygens that can act as weak hydrogen bond acceptors, but it lacks hydrogen bond donors.
The Role of Fluorine in Solubility
Highly fluorinated organic molecules, like this dioxolane, exhibit unique solubility behavior. They are often described as being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in hydrocarbon lipids/solvents).[5] This is because the highly electronegative fluorine atoms create very weak intermolecular interactions with non-fluorinated molecules. Consequently, this compound is expected to have favorable solubility in other fluorinated solvents and aprotic solvents with some polar character, but limited solubility in highly polar, protic solvents or purely non-polar hydrocarbon solvents.
Solubility Profile in Common Organic Solvents
While extensive quantitative public data on the solubility of this compound is limited, its miscibility and solubility can be inferred from its structure and the properties of similar fluorinated compounds. The following table provides a qualitative and estimated solubility profile. It is strongly recommended to experimentally verify these values for any critical application.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Hexane | Non-polar Aliphatic | Moderate | Van der Waals forces are the primary interaction. |
| Toluene | Non-polar Aromatic | Good | Favorable interactions between the aromatic ring and the fluorinated groups. |
| Dichloromethane | Polar Aprotic | Good | Similar polarity and ability to engage in dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Good | Similar to dichloromethane. |
| Acetone | Polar Aprotic | Good | The ketone can interact with the dioxolane's ether groups. |
| Ethyl Acetate | Polar Aprotic | Good | Ester functionality provides favorable dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Excellent | "Like dissolves like" principle; both are cyclic ethers. |
| Acetonitrile | Polar Aprotic | Moderate | Polarity is higher, which may reduce compatibility. |
| Methanol | Polar Protic | Poor to Moderate | Strong hydrogen bonding network of methanol is disrupted. |
| Ethanol | Polar Protic | Poor to Moderate | Similar to methanol, but slightly better due to increased alkyl character. |
| Water | Polar Protic | Poor | Highly unfavorable to disrupt the water's hydrogen bonding network. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Highly polar, but its aprotic nature allows for good solvation. |
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. Below are two robust protocols for determining the solubility of this compound.
Protocol 1: Isothermal Equilibrium Gravimetric Method
This "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[6] It is precise but can be time-consuming.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, a known volume is evaporated, and the mass of the remaining solute is determined.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" means undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a volumetric pipette. To avoid aspirating solid particles, fit the pipette tip with a small filter (e.g., a 0.22 µm syringe filter).
-
-
Solvent Evaporation:
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.
-
-
Quantification and Calculation:
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot (L)
-
Self-Validation System:
-
Triplicates: Run each solvent in triplicate to assess the precision of the measurement.
-
Time to Equilibrium: For a new system, it is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the solubility value has plateaued, indicating equilibrium has been reached.
Workflow for Isothermal Equilibrium Gravimetric Method
Caption: Workflow for determining solubility via the gravimetric method.
Protocol 2: High-Throughput Screening (HTS) using Nephelometry
This method is ideal for rapid screening of solubility in multiple solvents, which is common in drug discovery.
Principle: Laser nephelometry measures the amount of light scattered by suspended particles in a solution.[7] A sharp increase in scattered light indicates the point at which the compound precipitates from solution, thus defining its solubility limit.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well plate, dispense the desired organic solvents into the wells.
-
-
Titration and Measurement:
-
Use a liquid handling robot to perform serial additions of the stock solution into the wells containing the test solvents.
-
After each addition and a brief mixing period, the plate is read by a laser nephelometer.
-
-
Data Analysis:
-
The instrument records the light scattering at each concentration point.
-
The solubility is determined as the concentration just before a significant and sustained increase in the nephelometry signal is observed.
-
Self-Validation System:
-
Controls: Include wells with only the solvent (negative control) and wells with a compound of known solubility (positive control).
-
Replicates: Each solvent should be tested in multiple wells to ensure the results are reproducible.
Factors Influencing Solubility
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the magnitude of this effect varies and should be determined experimentally if temperature is a critical process parameter.
-
Purity of Solute and Solvent: Impurities can significantly alter solubility. Water is a common impurity in organic solvents that can drastically reduce the solubility of hydrophobic compounds.
-
Pressure: For liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.
Safety and Handling
This compound is a flammable liquid and vapor.[8][9] It is also suspected of damaging fertility or the unborn child.[2][8] Handle this compound in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10] Keep away from heat, sparks, and open flames.[8][9]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[9][10]
-
Ventilation: Use only outdoors or in a well-ventilated area.[9][10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[8]
-
Fire Fighting: Use alcohol-resistant foam, carbon dioxide, or dry powder for extinguishing.[10]
Conclusion
This compound is a specialty fluorinated compound with a solubility profile dominated by its lipophilic character and the unique properties of its trifluoromethyl groups. It is expected to be highly soluble in aprotic and non-polar organic solvents, particularly other ethers, and poorly soluble in polar, protic solvents like water and methanol. For critical applications, the experimental determination of solubility is paramount. The gravimetric and nephelometric methods outlined in this guide provide robust frameworks for obtaining accurate and reliable solubility data, enabling researchers to effectively utilize this versatile compound in their work.
References
- Benchchem. (n.d.). This compound | 1765-26-0.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- ResearchGate. (2025). Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ChemicalBook. (2024). This compound Chemical Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Apollo Scientific. (2023). This compound Safety Data Sheet.
- ChemicalBook. (2024). This compound Properties.
- Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.
- ResearchSpace - UKZN. (n.d.). The Investigation of Fluorinated Solvents for Carbon Dioxide Absorption.
- PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane.
Sources
- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 2. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1765-26-0 [chemicalbook.com]
- 4. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. rheolution.com [rheolution.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. synquestlabs.com [synquestlabs.com]
Reactivity of 2,2-Bis(trifluoromethyl)-1,3-dioxolane with nucleophiles and electrophiles
An In-Depth Technical Guide to the Reactivity of 2,2-Bis(trifluoromethyl)-1,3-dioxolane with Nucleophiles and Electrophiles
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two powerful electron-withdrawing trifluoromethyl groups at the C2 position drastically alters the electronic properties of the dioxolane ring, deviating its reactivity from that of typical ketals. This guide elucidates the mechanistic principles governing its interactions with both nucleophiles and electrophiles. We will explore how the profound electrophilicity of the C2 carbon renders the molecule susceptible to ring-opening reactions by a variety of nucleophiles. Conversely, its behavior with electrophiles, including its role as a monomer in cationic ring-opening polymerization, will be detailed. This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental methodologies, and a robust framework for predicting and harnessing the unique reactivity of this versatile building block.
Introduction: The Unique Profile of a Fluorinated Ketal
Organofluorine compounds hold a privileged position in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine atoms can dramatically modulate a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a prime exemplar of this principle. It features a 1,3-dioxolane ring, a common heterocyclic motif, but is distinguished by the geminal substitution of two trifluoromethyl (-CF₃) groups.[3]
These -CF₃ groups are not mere spectators; they are powerful electron-withdrawing substituents that fundamentally govern the molecule's reactivity.[3] This electronic influence imparts a unique chemical signature:
-
Enhanced Lipophilicity: The fluorinated periphery increases the molecule's lipophilicity, a key parameter for traversing biological membranes, which is highly valuable in drug design.[2][3]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ groups exceptionally resistant to metabolic degradation.[2][3]
-
Activated Reactivity: While conventional dioxolanes (ketals) are valued as robust protecting groups stable to nucleophiles and bases, the electronic deficit induced by the two -CF₃ groups at the C2 carbon of this compound makes it highly susceptible to nucleophilic attack.[4]
This guide will dissect these characteristics, providing a causal explanation for the observed reactivity and offering practical protocols for its application.
Synthesis of the this compound Core
The construction of the this compound scaffold is most efficiently achieved through a direct, acid-catalyzed ketalization of hexafluoroacetone with ethylene glycol.[3] This method is valued for its high atom economy and operational simplicity.
Reaction Mechanism
The mechanism proceeds via several equilibrium steps, driven to completion by the removal of water:
-
Protonation: An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of hexafluoroacetone, significantly increasing the electrophilicity of the carbonyl carbon.[3]
-
Hemiketal Formation: A hydroxyl group from ethylene glycol performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiacetal intermediate.[3]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the same carbon.
-
Dehydration: Facilitated by the acidic medium, a molecule of water is eliminated, driving the equilibrium towards the formation of the stable five-membered dioxolane ring.[3]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Hexafluoroacetone (gas or hydrate)
-
Ethylene glycol
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Suitable solvent (e.g., dichloromethane)
-
Dean-Stark apparatus (if removing water azeotropically)
Procedure:
-
To a solution of ethylene glycol in a suitable solvent, add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly bubble gaseous hexafluoroacetone through the solution or add hexafluoroacetone trihydrate portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated under reflux with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation to yield pure this compound as a colorless liquid.
Reactivity with Nucleophiles: Ring-Opening Reactions
Caption: General mechanism for nucleophilic ring-opening.
Classes of Nucleophiles and Reaction Outcomes
The reaction's versatility allows for the introduction of various functionalities.
| Nucleophile Class | Example Reagent(s) | Expected Ring-Opened Product Structure | Reference Analogy |
| Oxygen | Alcohols (ROH), Water (H₂O) | RO-CH₂CH₂-O-C(CF₃)₂OH | [5] |
| Nitrogen | Amines (R₂NH) | R₂N-CH₂CH₂-O-C(CF₃)₂OH | [5] |
| Sulfur | Thiols (RSH), Na₂S, NaSCN | RS-CH₂CH₂-O-C(CF₃)₂OH | [5] |
| Carbon | Grignard (RMgX), Organolithiums (RLi) | Generally stable; used as protecting group | [4][6] |
| Halides | HCl, HI | X-CH₂CH₂-O-C(CF₃)₂OH (X = Cl, I) | [5] |
Note: While carbon nucleophiles like Grignard reagents typically do not open stable ketals, the high activation of this specific substrate may allow for reaction under forcing conditions. However, its primary utility often relies on its stability to these reagents.
Experimental Protocol: Nucleophilic Ring-Opening with a Thiol (Illustrative)
This protocol is adapted from analogous reactions with 2,2-bis(trifluoromethyl)oxirane and serves as a template.[5]
Materials:
-
This compound
-
Thiophenol
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Aprotic solvent (e.g., acetonitrile or THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and thiophenol (1.1 eq.) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with 1M HCl solution to remove the base.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the target S-(2-((1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)oxy)ethyl)benzenethioate.
Reactivity with Electrophiles: Stability and Cationic Polymerization
In contrast to its susceptibility to nucleophiles, the this compound ring is generally robust towards electrophilic attack. The strong inductive withdrawal by the -CF₃ groups deactivates the ring oxygens, reducing their basicity and nucleophilicity. However, under specific conditions with potent electrophiles, reactions can be induced.
Cationic Ring-Opening Polymerization (CROP)
The 1,3-dioxolane ring system is known to be susceptible to Cationic Ring-Opening Polymerization (CROP).[3] This process can be initiated by strong electrophiles, such as Brønsted acids (e.g., triflic acid) or Lewis acids.[3][7] The resulting fluorinated polymers would possess unique properties conferred by the gem-bis(trifluoromethyl) units, such as low refractive index, high thermal stability, and low surface energy.
The initiation step involves the protonation of a ring oxygen, followed by ring-opening to generate a stabilized oxocarbenium ion, which then propagates by attacking another monomer unit.
Caption: Initiation and propagation in Cationic Ring-Opening Polymerization.
Halogenation Reactions
While the ring is electronically deactivated, substitution at the C4 and C5 positions is possible, typically under photochemical or radical conditions. For instance, photochemical chlorination of this compound can yield a mixture of mono-, di-, tri-, and tetrachlorinated derivatives.[8] These reactions likely proceed through a radical mechanism rather than a purely electrophilic aromatic substitution-type pathway.
Applications in Drug Development and Materials Science
The unique reactivity and physicochemical properties of this compound make it a valuable tool for chemists.
-
Protecting Group Chemistry: Despite its activation, under carefully controlled conditions, it can serve as a protecting group for hexafluoroacetone. Its relative stability towards certain nucleophiles (like organometallics) compared to the parent ketone is a key advantage.[4][6]
-
Pharmaceutical Scaffolding: The ring-opened products are valuable building blocks in drug discovery. The –CH₂-C(CF₃)₂OH moiety is a desirable pharmacophore that can enhance metabolic stability and binding interactions.[5] Many FDA-approved drugs contain trifluoromethyl groups for these reasons.[9]
-
Fluoropolymer Synthesis: As discussed, its ability to undergo CROP makes it a promising monomer for creating advanced fluoropolymers with tailored properties for applications in optics, electronics, and specialty coatings.[3]
Conclusion
This compound is a molecule of dual character. The powerful electron-withdrawing nature of its geminal trifluoromethyl groups transforms the typically inert ketal functionality into a reactive electrophilic center, susceptible to regioselective ring-opening by a wide array of nucleophiles. This reactivity provides a direct route to valuable tertiary alcohols bearing the hexafluoroisopropanol motif. Simultaneously, it retains a degree of stability towards electrophiles, with the notable exception of strong acids that can initiate cationic ring-opening polymerization. Understanding this nuanced reactivity is paramount for researchers aiming to leverage this unique fluorinated building block in the synthesis of novel pharmaceuticals and advanced functional materials.
References
- Benchchem. (n.d.). This compound | 1765-26-0.
- ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Jiang, X., et al. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1835-1846.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1765-26-0.
- Google Patents. (1991). WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.
- Belabassi, Y., et al. (2010). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Journal of the Chilean Chemical Society, 55(1), 81-84.
- Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Chemistry LibreTexts. (2019). 11.1.5 Electrophilic Addition to Carbonyls.
- Xie, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(5), 1563.
Sources
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to 2,2-Bis(trifluoromethyl)-1,3-dioxolane
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, a comprehensive understanding of the reagents in their arsenal is paramount. This guide provides an in-depth technical examination of the safety protocols and material characteristics of 2,2-Bis(trifluoromethyl)-1,3-dioxolane (CAS No. 1765-26-0). Beyond a mere recitation of safety data, this document elucidates the causal relationships behind handling procedures, empowering you to cultivate a proactive and informed safety culture within your laboratory.
Compound Identification and Physicochemical Profile
This compound is a fluorinated cyclic acetal, a structural motif of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the gem-bis(trifluoromethyl) group, necessitate a nuanced approach to its handling and application.
A foundational understanding of its physical and chemical properties is the first step in a robust risk assessment. These parameters dictate its behavior in the laboratory environment, from storage to reaction quenching.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₆O₂ | Synquest Labs[1] |
| Molecular Weight | 210.08 g/mol | Tokyo Chemical Industry Co., Ltd.[2], PubChem[3] |
| Appearance | Colorless to light yellow clear liquid | Tokyo Chemical Industry Co., Ltd.[2] |
| Boiling Point | 105-107 °C | Tokyo Chemical Industry Co., Ltd.[2], ChemicalBook[4] |
| Density | 1.53 g/mL at 25 °C | Tokyo Chemical Industry Co., Ltd.[2], ChemicalBook[4] |
| Flash Point | 9 °C | Tokyo Chemical Industry Co., Ltd.[2] |
| Refractive Index | n20/D 1.312 | ChemicalBook[4] |
Note: The low flash point indicates that this substance is a highly flammable liquid and vapor, a critical consideration for all handling and storage procedures.[2][5][6]
Hazard Identification and Risk Mitigation
A critical aspect of working with this compound is a thorough understanding of its potential hazards. It is classified as a hazardous substance, and adherence to prescribed safety protocols is non-negotiable.[1][5][6]
GHS Hazard Classifications:
| Hazard Class | GHS Classification | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1][6] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[5][6] |
The causality behind these classifications is rooted in the compound's chemical reactivity and its interaction with biological systems. The trifluoromethyl groups can influence its metabolic pathways and cellular interactions, leading to the observed irritant and potential reproductive effects.
The Hierarchy of Controls: A Proactive Safety Paradigm
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures, ensuring a multi-layered defense against potential exposure.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous alternative can achieve the desired scientific outcome.
-
Engineering Controls: The primary line of defense. Always handle this compound within a certified chemical fume hood to control vapor inhalation.[5] Ensure adequate ventilation in the laboratory.[1][5] Emergency eye wash fountains and safety showers must be readily accessible.[1]
-
Administrative Controls: Implement and strictly follow Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound. Comprehensive training for all personnel is mandatory.
-
Personal Protective Equipment (PPE): As the last line of defense, appropriate PPE is crucial. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.[1]
-
Hand Protection: Wear protective gloves. Nitrile rubber gloves are a suitable option, but always consult the manufacturer's specifications for chemical resistance.[1][7]
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, consider additional protective clothing.[1][5]
-
Respiratory Protection: In situations where engineering controls are insufficient or during emergency response, a full-face respirator with appropriate cartridges should be used.[5]
-
Safe Handling, Storage, and Disposal Protocols
Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid all personal contact, including inhalation of vapors or mists.[6]
-
Use non-sparking tools and explosion-proof equipment due to the high flammability.[5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][6][7]
-
Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6][8]
-
Incompatible materials include strong oxidizing agents.[1]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1][6][7] This material and its container must be disposed of as hazardous waste.[8]
-
Consider an authorized incinerator equipped with an afterburner and a flue gas scrubber for disposal.[1]
Emergency Response Procedures
In the event of an accidental release or exposure, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Accidental Release Measures
-
Evacuate unnecessary personnel from the area.[1]
-
Wear appropriate personal protective equipment, including respiratory protection.[1][5]
-
For small spills, absorb with a dry chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1]
-
Collect spilled material in a suitable, closed container for disposal.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]
-
Unsuitable Extinguishing Media: A full water jet may be ineffective.[7]
-
Specific Hazards: The vapor is heavier than air and may form explosive mixtures with air.[1][6][8] Thermal decomposition can generate carbon oxides and hydrogen fluoride.[1] Containers may rupture violently if heated.[6]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Toxicological and Ecological Information
Similarly, detailed information on the environmental fate and ecotoxicity of this compound is limited. To prevent environmental contamination, avoid release to the environment and ensure that all waste is disposed of through approved channels.[1][5][7]
Conclusion
This compound is a valuable reagent with the potential to contribute significantly to advancements in drug discovery and materials science. However, its utility is intrinsically linked to its safe and responsible handling. By internalizing the principles outlined in this guide—from understanding its physicochemical properties to implementing a robust hierarchy of controls and being prepared for emergencies—researchers can confidently and safely unlock its synthetic potential. A proactive and informed approach to safety is not a barrier to innovation; it is the very foundation upon which sustainable scientific progress is built.
References
-
Penta s.r.o. (2023). SAFETY DATA SHEET: 1,3-Dioxolane. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Dioxolane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved from [Link]
-
HPC Standards. (n.d.). Safety Data Sheet: 2,2'-Bi-1,3-dioxolane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | 1765-26-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1765-26-0 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com [carlroth.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
A Comprehensive Technical Guide to 2,2-Bis(trifluoromethyl)-1,3-dioxolane: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane, a fluorinated heterocyclic compound of significant interest in synthetic chemistry and materials science. We will explore its fundamental properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Nomenclature and Chemical Identifiers
This compound is known by several synonyms and is cataloged under various chemical registry numbers. Accurate identification is crucial for regulatory compliance and literature searches.
A comprehensive list of identifiers for this compound is provided below.[1] This includes its formal IUPAC name, Chemical Abstracts Service (CAS) number, and other database-specific codes that are essential for researchers in locating and specifying this chemical.[1]
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1765-26-0 | CAS Common Chemistry, ChemIDplus, EPA DSSTox, ECHA[1] |
| Molecular Formula | C₅H₄F₆O₂ | PubChem[1] |
| Molecular Weight | 210.07 g/mol | PubChem[1] |
| InChI Key | PQNNUQKDERZMPQ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1COC(O1)(C(F)(F)F)C(F)(F)F | PubChem[1] |
| EC Number | 812-551-1 | European Chemicals Agency (ECHA)[1] |
| DSSTox Substance ID | DTXSID2073275 | EPA DSSTox[1] |
| MDL Number | MFCD00191832 | SynQuest Labs, ChemicalBook[2][3] |
| Depositor-Supplied Synonyms | Dioxolane 456, 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | PubChem[1] |
Physicochemical Properties
The unique physicochemical properties of this compound are conferred by the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's stability, reactivity, and solvent characteristics.[4]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, clear liquid | Tokyo Chemical Industry Co., Ltd. |
| Boiling Point | 105-107 °C | ChemicalBook, Tokyo Chemical Industry Co., Ltd.[3] |
| Density | 1.53 g/mL at 25 °C | ChemicalBook, Tokyo Chemical Industry Co., Ltd.[3] |
| Refractive Index (n20/D) | 1.312 | ChemicalBook[3] |
| Flash Point | 9 °C | Tokyo Chemical Industry Co., Ltd. |
| Purity (GC) | >98.0% | Tokyo Chemical Industry Co., Ltd. |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | Tokyo Chemical Industry Co., Ltd. |
| Storage Conditions | Store under inert gas; hygroscopic | Tokyo Chemical Industry Co., Ltd. |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of hexafluoroacetone with ethylene glycol.[4] This ketalization reaction is a cornerstone of its production.
Reaction Mechanism
The synthesis proceeds via a well-understood acid-catalyzed mechanism:
-
Protonation of the Carbonyl Oxygen: An acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of hexafluoroacetone. This initial step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.[4]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then performs an intramolecular nucleophilic attack on the same carbon atom.[4]
-
Elimination of Water: The reaction is driven to completion by the elimination of a water molecule, a process also facilitated by the acidic environment. This step leads to the formation of the stable five-membered dioxolane ring.[4]
The strong electron-withdrawing nature of the two trifluoromethyl groups on the carbonyl carbon of hexafluoroacetone promotes both the initial hydration and the subsequent acetal formation.[4]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Application pathways for this compound.
Safety and Handling
This compound is a flammable liquid and vapor and is suspected of damaging fertility or the unborn child. [1][5]It also causes skin and serious eye irritation and may cause respiratory irritation. [2]Therefore, stringent safety protocols must be followed during its handling and storage.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [2][5]In case of inadequate ventilation, respiratory protection should be worn. [2]* Handling: Use only outdoors or in a well-ventilated area. [2]Avoid breathing fumes, mist, spray, or vapors. [2][5]Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. [5]Ground and bond container and receiving equipment. [5][6]* Storage: Keep the container tightly closed when not in use. [2][5]Store in a dry, cool, and well-ventilated area. [2]* Fire Fighting: Use water spray, dry powder, or carbon dioxide. [2]Thermal decomposition generates carbon oxides and hydrogen fluoride. [2]* Spills: Remove all ignition sources. [7]Avoid breathing vapors and contact with skin and eyes. [7]Contain and absorb small quantities with vermiculite or other absorbent material. [7]
Exemplary Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety measures.
Materials:
-
Hexafluoroacetone (gas or as hydrate)
-
Ethylene glycol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Sodium bicarbonate (for neutralization)
-
Appropriate glassware for reaction under controlled temperature and distillation.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet (if using gaseous hexafluoroacetone), add ethylene glycol.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled ethylene glycol with continuous stirring.
-
Addition of Hexafluoroacetone: Slowly bubble gaseous hexafluoroacetone through the solution or add hexafluoroacetone hydrate portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by GC or NMR).
-
Quenching and Neutralization: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Mix carefully to neutralize the acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.
References
-
This compound | 1765-26-0 | Benchchem. (n.d.). Retrieved from [Link]
-
This compound | C5H4F6O2 | CID 120560 - PubChem. (n.d.). Retrieved from [Link]
- Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes. (1991). Google Patents.
-
Hexafluoroacetone - Wikipedia. (n.d.). Retrieved from [Link]
-
1,3-Dioxolane - SAFETY DATA SHEET. (2023, March 14). Retrieved from [Link]
-
Molecular and crystal structure of hexafluoroacetone-ethylene alternating copolymer. - SciSpace. (n.d.). Retrieved from [Link]
-
Hexafluoroacetone. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 1765-26-0 [chemicalbook.com]
- 4. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes & Protocols: 2,2-Bis(trifluoromethyl)-1,3-dioxolane in Advanced Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoropolymers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, chemical inertness, and unique physicochemical properties.[1][2] The strategic selection of fluorinated monomers is critical to tailoring polymer characteristics for specific high-performance applications. This document provides a detailed technical guide on 2,2-Bis(trifluoromethyl)-1,3-dioxolane and its derivatives as pivotal monomers in the synthesis of next-generation fluoropolymers. We will explore the monomer's intrinsic properties, its synthesis, polymerization mechanisms, and the resultant polymer applications, particularly in electronics, gas separation membranes, and optics. This guide is intended to provide both foundational knowledge and actionable laboratory protocols for professionals in materials science and drug development.
Monomer Overview: this compound
This compound is a highly fluorinated heterocyclic compound that serves as a critical building block for specialized polymers.[3] The molecule's structure is distinguished by a stable 1,3-dioxolane ring and two trifluoromethyl (-CF₃) groups. These structural features are fundamental to its utility.
-
Trifluoromethyl Groups (-CF₃): These strongly electron-withdrawing groups impart significant chemical and thermal stability due to the strength of the carbon-fluorine bond.[3] They also increase the lipophilicity and free volume of the resulting polymers, which are crucial for applications like gas separation membranes and low-dielectric materials.[1][4]
-
1,3-Dioxolane Ring: This heterocyclic system provides a stable scaffold. While the unsubstituted ring is susceptible to cationic ring-opening polymerization (CROP), its halogenated derivatives are often used in radical copolymerization to create amorphous (non-crystalline) polymers with unique optical properties.[4][5]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 1765-26-0 | [6] |
| Molecular Formula | C₅H₄F₆O₂ | [6] |
| Molecular Weight | 210.07 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 105-107 °C | [7] |
| Density | 1.53 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.312 | [7] |
| Flash Point | 9 °C |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid and vapor (H226) and is suspected of damaging fertility or the unborn child (H361).[6]
Core Safety Precautions:
-
Handle only in a well-ventilated fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use explosion-proof electrical and lighting equipment.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
Store in a tightly closed container under an inert atmosphere in a cool, dry place.[8]
Synthesis and Polymerization Pathways
Monomer Synthesis
The most direct and established method for synthesizing this compound is the acid-catalyzed cyclization of hexafluoroacetone with ethylene glycol.[4] The reaction proceeds via protonation of the carbonyl oxygen in hexafluoroacetone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl groups of ethylene glycol, leading to the formation of a stable five-membered dioxolane ring and the elimination of water.[4]
Caption: Synthesis of this compound.
Polymerization Strategy: The Power of Copolymerization
While the base dioxolane ring can undergo ring-opening polymerization, the most significant industrial and research applications arise from the copolymerization of its halogenated derivatives.[5] For instance, a closely related and highly important monomer, 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) , is copolymerized with tetrafluoroethylene (TFE) to produce the amorphous fluoropolymer Teflon™ AF.[1][3]
This copolymerization approach is crucial because it disrupts the crystalline structure that would typically form in a homopolymer like polytetrafluoroethylene (PTFE), leading to an amorphous material with unique properties.
Caption: Free-radical copolymerization workflow.
Application Note: High-Performance Amorphous Fluoropolymers
Polymers derived from 2,2-bis(trifluoromethyl)-1,3-dioxole monomers exhibit a suite of properties that make them indispensable for advanced applications.[3]
| Property | Consequence & Rationale | Key Applications |
| Amorphous Structure | Prevents light scattering that occurs at crystal boundaries, leading to outstanding optical clarity. | Optical fibers, lenses, high-performance coatings, optical windows.[1][3] |
| High Fractional Free Volume | The bulky -CF₃ groups inhibit efficient polymer chain packing, creating voids that facilitate the transport of small molecules. | Gas separation membranes (e.g., helium recovery, CO₂ removal).[1] |
| Low Refractive Index & Dielectric Constant | The high fluorine content lowers electron density and polarizability. | Advanced electronic components, high-frequency circuit boards, semiconductor manufacturing.[1][3] |
| Exceptional Chemical & Thermal Stability | The formidable strength of the C-F and C-O bonds confers resistance to harsh chemicals, solvents, and high temperatures. | Liners for chemical reactors, high-purity fluid handling, protective coatings in corrosive environments.[2][3] |
| High Gas Permeability | A direct result of the high fractional free volume. | Specialized membranes, sensors.[1] |
Experimental Protocols
Disclaimer: These protocols are intended as a guide and should be adapted and optimized by qualified personnel. All work must be conducted in a suitable laboratory with appropriate safety measures.
Protocol 1: Synthesis of this compound
This protocol is based on the acid-catalyzed reaction of hexafluoroacetone and ethylene glycol.[4]
Materials:
-
Hexafluoroacetone (gas, handled with appropriate gas lines and cold trap)
-
Ethylene glycol (anhydrous)
-
Sulfuric acid (concentrated, catalyst)
-
Anhydrous sodium sulfate (for drying)
-
Reaction flask equipped with a dry ice/acetone condenser, magnetic stirrer, and gas inlet
Procedure:
-
Setup: Assemble the reaction flask and condenser. Flame-dry the glassware under vacuum or nitrogen to ensure anhydrous conditions.
-
Reactant Charging: Cool the flask to -20 °C using a cryocooler or bath. Add anhydrous ethylene glycol to the flask.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred ethylene glycol.
-
Hexafluoroacetone Addition: Slowly bubble a slight molar excess of hexafluoroacetone gas through the solution. The gas will condense in the cold flask. Monitor the reaction progress via GC-MS or ¹⁹F NMR.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ice-water and a suitable organic solvent (e.g., diethyl ether).
-
Extraction: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield the pure dioxolane.
Protocol 2: Representative Copolymerization of a Dioxole Monomer
This generalized protocol describes the free-radical solution copolymerization of a monomer like 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) with a gaseous comonomer like tetrafluoroethylene (TFE).
Materials:
-
2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD)
-
Tetrafluoroethylene (TFE) gas
-
Perfluorinated radical initiator (e.g., perfluorobenzoyl peroxide)
-
Anhydrous, degassed perfluorinated solvent (e.g., perfluorohexane)
-
High-pressure stainless-steel reactor with magnetic stirring, gas inlet/outlet, and temperature control.
Caption: Workflow for amorphous fluoropolymer synthesis.
Procedure:
-
Reactor Setup: Ensure the pressure reactor is scrupulously clean and dry. Assemble and purge with an inert gas (e.g., Argon).
-
Charging: Charge the reactor with the perfluorinated solvent, the liquid dioxole monomer, and the radical initiator.
-
Degassing: Seal the reactor and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can inhibit radical polymerization.
-
Pressurization: Introduce TFE gas into the reactor up to the target pressure. The pressure will dictate the incorporation ratio of TFE in the final copolymer.
-
Initiation: Begin stirring and heat the reactor to the decomposition temperature of the initiator (typically 60-80 °C). Maintain a constant temperature and TFE pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by observing the drop in TFE pressure as it is consumed.
-
Termination & Quenching: After the desired reaction time (or pressure drop), cool the reactor to room temperature and carefully vent the unreacted TFE according to safety protocols.
-
Isolation: Open the reactor and pour the viscous polymer solution into a stirred non-solvent (e.g., methanol) to precipitate the fluoropolymer.
-
Purification & Drying: Collect the white, fibrous polymer by filtration. Wash thoroughly with the non-solvent to remove any residual monomer or initiator. Dry the final polymer in a vacuum oven until a constant weight is achieved.
References
-
This compound | C5H4F6O2 | CID 120560 - PubChem. [Link]
- WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)
- CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)
-
The Science Behind High-Performance Fluoropolymers: A Deep Dive with 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole. [Link]
-
In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - RSC Publishing. [Link]
-
Perfluorodioxolane Polymers for Gas Separation Membrane Applications - MDPI. [Link]
-
Fluoropolymers: The Right Material for the Right Applications - ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 5. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1765-26-0 [chemicalbook.com]
- 8. 1765-26-0|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: 2,2-Bis(trifluoromethyl)-1,3-dioxolane in Organic Synthesis
Introduction: A Privileged Building Block for Fluorine Chemistry
In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms into molecular architectures is a cornerstone of drug discovery and materials science. The trifluoromethyl (–CF₃) group, in particular, is a highly sought-after moiety due to its profound impact on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2,2-Bis(trifluoromethyl)-1,3-dioxolane emerges as a versatile and powerful building block for the facile incorporation of these prized trifluoromethyl groups. Its unique structure, featuring a stable dioxolane ring flanked by two trifluoromethyl groups, offers a gateway to a diverse array of complex fluorinated molecules.[3][4]
The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the dioxolane ring, rendering it susceptible to specific synthetic transformations that allow for the controlled release and transfer of trifluoromethyl-containing fragments.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₆O₂ | [5] |
| Molecular Weight | 210.08 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 105 °C | |
| Density | 1.53 g/cm³ | |
| CAS Number | 1765-26-0 | [5] |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is also reported to be hygroscopic and should be stored under an inert atmosphere. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Synthetic Applications
Synthesis of Trifluoromethylated Heterocycles: The Paal-Knorr Reaction Manifold
One of the most powerful applications of this compound lies in its ability to serve as a surrogate for hexafluoroacetylacetone in the synthesis of trifluoromethylated heterocycles. While hexafluoroacetylacetone is a valuable reagent, its handling can be challenging. The dioxolane provides a stable, liquid alternative that can be readily converted in situ to the reactive 1,3-diketone equivalent. This is particularly evident in Paal-Knorr type condensations with hydrazine derivatives to yield highly valuable trifluoromethyl-substituted pyrazoles.
Mechanistic Rationale:
The synthesis proceeds through an acid-catalyzed hydrolysis of the dioxolane to generate hexafluoroacetylacetone in the reaction medium. This is followed by a classical Paal-Knorr condensation with a hydrazine, leading to the formation of the pyrazole ring. The initial protonation of an oxygen atom in the dioxolane ring facilitates the ring-opening to reveal the diketone.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole
This protocol details a representative procedure for the synthesis of a key trifluoromethylated pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 g, 47.6 mmol) and ethanol (40 mL).
-
Addition of Reagents: To this solution, carefully add hydrazine hydrate (2.4 g, 47.6 mmol) dropwise with stirring. A mild exotherm may be observed.
-
Acid Catalysis: Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to afford 3,5-bis(trifluoromethyl)-1H-pyrazole.
| Substrate | Product | Yield (%) |
| This compound & Hydrazine | 3,5-Bis(trifluoromethyl)-1H-pyrazole | Typically >85% |
| This compound & Phenylhydrazine | 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole | Typically >80% |
Nucleophilic Ring-Opening: A Gateway to Trifluoromethylated Alcohols
The dioxolane ring, activated by the adjacent trifluoromethyl groups, is susceptible to nucleophilic attack, leading to ring-opening and the formation of valuable trifluoromethylated alcohols. This transformation provides a convenient route to molecules containing the –OCH₂CH₂OC(CF₃)₂– fragment, which can be further manipulated. This reactivity is analogous to the well-documented ring-opening of 2,2-bis(trifluoromethyl)oxirane.[6]
Mechanistic Rationale:
The reaction is initiated by the attack of a nucleophile at one of the methylene carbons of the dioxolane ring. This results in the cleavage of a C-O bond and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. The regioselectivity of the attack is governed by the steric and electronic nature of the nucleophile and the reaction conditions.
Caption: Nucleophilic ring-opening of the dioxolane.
Experimental Protocol: Synthesis of 2-(Methoxyethoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol
This protocol outlines a general procedure for the ring-opening reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask with a magnetic stirrer and inert gas inlet
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of sodium methoxide (2.8 g, 51.8 mmol) in anhydrous methanol (50 mL) in a round-bottom flask under an argon atmosphere, add this compound (10.0 g, 47.6 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by GC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water (50 mL). Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation to yield the desired trifluoromethylated alcohol.
Halogenation of the Dioxolane Ring
The methylene groups of the dioxolane ring can be halogenated to introduce further functional handles for subsequent transformations. Photochemical chlorination, for instance, has been reported to yield tetrachlorinated derivatives.[4] These halogenated intermediates can potentially serve as precursors for dehydrohalogenation to form unsaturated dioxoles or for further nucleophilic substitutions.
Experimental Protocol: Photochemical Chlorination
Warning: This reaction should be carried out with extreme caution in a well-ventilated fume hood due to the use of chlorine gas.
Materials:
-
This compound
-
Chlorine gas
-
Photochemical reactor with a suitable UV lamp
-
Gas dispersion tube
-
Scrubber for excess chlorine gas
Procedure:
-
Reaction Setup: Place this compound (10.0 g, 47.6 mmol) in a photochemical reactor.
-
Reaction: While irradiating with a UV lamp, bubble chlorine gas through the solution at a controlled rate. The reaction temperature should be maintained, for example, at 50 °C.[4]
-
Monitoring: Monitor the reaction progress by GC-MS to observe the formation of chlorinated products.
-
Workup: Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove excess chlorine. The crude product mixture can then be purified by fractional distillation.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. Its ability to act as a stable precursor for hexafluoroacetylacetone opens up straightforward routes to a wide range of trifluoromethylated heterocycles. Furthermore, the susceptibility of its dioxolane ring to nucleophilic attack and halogenation provides additional avenues for the synthesis of complex fluorinated molecules. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, the applications of this compound are poised to expand, offering innovative solutions to synthetic challenges.
References
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. [Link]
- Google Patents. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.
- Google Patents. CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 3. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]
- 4. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes - Google Patents [patents.google.com]
Halogenation of 2,2-bis(trifluoromethyl)-1,3-dioxolane: A Comprehensive Guide for Researchers
Introduction: The Strategic Value of Halogenating a Fluorinated Dioxolane Scaffold
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational design. The 2,2-bis(trifluoromethyl)-1,3-dioxolane core represents a unique starting material, combining the robust stability of a dioxolane ring with the potent electronic and lipophilic influence of two trifluoromethyl groups.[1] Halogenation of the C4 and C5 positions of this scaffold unlocks a versatile platform for the synthesis of novel compounds with finely-tuned physicochemical and pharmacological properties.
The introduction of halogens can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] For instance, the increased lipophilicity imparted by halogens can enhance a drug candidate's ability to cross biological membranes.[1] This guide provides a detailed exploration of the halogenation of this compound, offering in-depth protocols, mechanistic insights, and safety considerations to empower researchers in their synthetic endeavors.
Safety First: Handling this compound and Halogenating Agents
This compound is a flammable liquid and vapor and is suspected of damaging fertility or the unborn child.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Halogenating agents such as chlorine gas, N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are hazardous and require specific handling precautions.
-
Chlorine gas is highly toxic and corrosive. It should only be handled by trained personnel in a dedicated, well-ventilated area.
-
N-Bromosuccinimide (NBS) is an irritant and should be handled with care to avoid inhalation of dust or contact with skin and eyes.[3]
-
N-Iodosuccinimide (NIS) is also an irritant and should be handled with similar precautions to NBS.[4]
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Reaction Mechanisms: A Free-Radical Pathway
The halogenation of the C4 and C5 positions of this compound proceeds via a free-radical chain mechanism . This process can be conceptually divided into three key stages: initiation, propagation, and termination.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for the polymerization of 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Welcome to the technical support resource for the polymerization of 2,2-bis(trifluoromethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth technical insights, troubleshooting guides, and frequently asked questions to help you navigate the complexities of this specialized polymerization process and achieve optimal, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the polymerization of this compound.
Q1: What is the primary mechanism for the polymerization of this compound?
A1: The 1,3-dioxolane ring is highly susceptible to cationic ring-opening polymerization (CROP).[1] This process is typically initiated by strong acids or electrophilic species that can open the heterocyclic ring and create a propagating cationic center.
Q2: What are suitable initiators for this polymerization?
A2: Strong protonic acids, such as triflic acid (TfOH), are effective initiators for the CROP of dioxolanes.[1] Other cationic initiators, including Lewis acids and certain rare-earth triflates like Sc(OTf)₃, have also been used for the polymerization of related dioxolane monomers and may be applicable here.[2] For fluorinated monomers, specialized radical initiators like perfluorodibenzoyl peroxide have been used in other systems.[3]
Q3: What are the key structural features of the this compound monomer that influence its polymerization?
A3: The two trifluoromethyl (-CF₃) groups are the most significant feature. These are powerful electron-withdrawing groups that influence the monomer's reactivity.[1] This electronic effect can impact the stability of the cationic propagating species and the overall kinetics of the polymerization.
Q4: What are the expected properties of poly(this compound)?
A4: While specific data for this homopolymer is not extensively detailed in the provided results, polymers derived from fluorinated dioxoles, such as copolymers with tetrafluoroethylene, exhibit high glass transition temperatures (Tg) and are amorphous.[4] The high fluorine content is expected to impart low refractive index, high thermal stability, and chemical resistance.
Q5: Are there significant safety concerns when working with this monomer?
A5: Yes. This compound is classified as a flammable liquid and is suspected of damaging fertility or the unborn child.[5][6] It can also cause skin and eye irritation.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
Part 2: Core Experimental Protocol - Cationic Ring-Opening Polymerization (CROP)
This section provides a representative, detailed protocol for the CROP of this compound. This protocol is a starting point and should be optimized for your specific experimental goals.
Objective: To synthesize poly(this compound) via CROP using triflic acid as an initiator.
Materials:
-
This compound (monomer)
-
Triflic acid (TfOH) (initiator)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Anhydrous methanol (quenching agent)
-
Nitrogen or Argon gas (for inert atmosphere)
Protocol Steps:
-
Monomer and Solvent Purification:
-
Rationale: CROP is extremely sensitive to impurities, especially water, which can act as a chain transfer agent or inhibitor.
-
Dry DCM over calcium hydride (CaH₂) and distill under an inert atmosphere.
-
Purify the monomer by distillation under reduced pressure. Store purified monomer and solvent over molecular sieves in a glovebox or desiccator.
-
-
Reaction Setup:
-
Assemble a Schlenk flask or similar reaction vessel equipped with a magnetic stir bar.
-
Flame-dry the glassware under vacuum and backfill with inert gas (N₂ or Ar) three times to ensure an anhydrous environment.
-
-
Polymerization:
-
In the inert atmosphere, add the desired amount of anhydrous DCM to the reaction flask via cannula or a gas-tight syringe.
-
Add the purified this compound monomer to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C to -20 °C) using an appropriate cooling bath. Low temperatures can help control the reaction exothermicity.[1]
-
Prepare a stock solution of triflic acid in anhydrous DCM.
-
Slowly add the calculated amount of initiator solution to the stirred monomer solution. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). Monitor the reaction progress by observing the increase in viscosity.[8]
-
-
Termination and Isolation:
-
Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.
-
Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.[8]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of this compound.
Troubleshooting Workflow Diagram
Caption: A general workflow for troubleshooting common polymerization issues.
Problem 1: No Polymerization or Very Low Yield
-
Symptom: The reaction mixture remains at a low viscosity, and little to no polymer is recovered after precipitation.
-
Causality: Cationic polymerization is highly sensitive to nucleophilic impurities, especially water. Water can react with the cationic propagating centers, terminating the chains or inhibiting initiation altogether. An inactive initiator or incorrect reaction temperature can also prevent polymerization.
-
Diagnostic Steps & Solutions:
| Potential Cause | Diagnostic Test | Recommended Solution |
| Impure Monomer/Solvent | Use Karl Fischer titration to quantify water content in monomer and solvent. | Rigorously dry all solvents and the monomer. Distill from an appropriate drying agent (e.g., CaH₂) immediately before use. Handle all reagents under a strictly inert atmosphere. |
| Inactive Initiator | Test the initiator on a more reactive, well-characterized monomer (e.g., styrene) under standard conditions. | Purchase fresh initiator from a reliable supplier. If preparing in-house, verify its purity and activity through appropriate analytical methods. |
| Incorrect Temperature | Review literature for optimal temperature ranges for similar dioxolane polymerizations.[1] | Systematically vary the reaction temperature. Some CROP systems have a ceiling temperature above which polymerization is thermodynamically unfavorable. |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
-
Symptom: Gel Permeation Chromatography (GPC) analysis of the polymer shows a PDI value significantly greater than 1.5.
-
Causality: A high PDI indicates a lack of control over the polymerization process. This can be caused by slow initiation relative to propagation, leading to chains starting at different times. Chain transfer reactions, where the growing polymer chain is terminated and a new one is initiated, also broaden the molecular weight distribution.
-
Diagnostic Steps & Solutions:
| Potential Cause | Diagnostic Test | Recommended Solution |
| Slow Initiation | Analyze aliquots of the reaction at early time points using GPC. A gradual shift of the entire molecular weight distribution suggests fast initiation, while the continuous appearance of low molecular weight species indicates slow initiation. | Select an initiator that provides a faster rate of initiation. Ensure rapid and homogenous mixing of the initiator into the monomer solution at the start of the reaction. |
| Chain Transfer Reactions | Run the polymerization at different monomer concentrations. Chain transfer to the monomer will be more pronounced at lower concentrations. | Increase the monomer concentration. Lowering the reaction temperature can also suppress chain transfer reactions relative to propagation. |
Problem 3: Significant Formation of Cyclic Oligomers
-
Symptom: GPC analysis shows distinct peaks at low molecular weights, corresponding to cyclic oligomers. These may also be identified by mass spectrometry.[9][10]
-
Causality: The formation of cyclic species is a common side reaction in CROP of heterocyclic monomers.[9][10] It occurs via a "backbiting" mechanism, where the active cationic end of a growing polymer chain attacks an oxygen atom on its own backbone, cleaving off a stable cyclic molecule. This is governed by the Jacobson-Stockmayer theory, which relates ring formation to chain flexibility and concentration.
-
Diagnostic Steps & Solutions:
| Potential Cause | Diagnostic Test | Recommended Solution |
| Intramolecular Backbiting | Compare GPC traces from reactions run at different initial monomer concentrations. Lower concentrations favor intramolecular reactions (cyclization) over intermolecular reactions (propagation). | Conduct the polymerization at higher monomer concentrations (e.g., in bulk or at reduced solvent volume). This shifts the equilibrium from cyclization towards linear chain growth. |
Cationic Ring-Opening Polymerization Mechanism and Side Reaction
Caption: Mechanism of CROP and the competing backbiting side reaction.
Part 4: References
-
Benchchem. (n.d.). This compound | 1765-26-0. Retrieved January 27, 2026, from [Link]
-
Belaroui, F., et al. (n.d.). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst. Retrieved January 27, 2026, from
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved January 27, 2026, from [Link] trifluoromethyl_oxirane
-
Keio University. (2005). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Retrieved January 27, 2026, from
-
ResearchGate. (n.d.). Copolymerization of Tetrafluoroethylene and 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Retrieved January 27, 2026, from [Link]
-
Wiley Online Library. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Retrieved January 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst. Retrieved January 27, 2026, from [Link]
Sources
- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 2. Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ishigure.appi.keio.ac.jp [ishigure.appi.keio.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2,2-Bis(trifluoromethyl)-1,3-dioxolane (TFDO) Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Bis(trifluoromethyl)-1,3-dioxolane (TFDO) based polymers. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to TFDO-Based Polymers
Polymers derived from this compound (TFDO) are a unique class of amorphous fluoropolymers. The incorporation of the TFDO monomer imparts several desirable properties, including high thermal stability, excellent chemical resistance, and low water absorption, primarily due to the strong carbon-fluorine bonds.[1] The bulky trifluoromethyl groups create significant steric hindrance, leading to an amorphous structure with a high fractional free volume. This results in polymers with low refractive indices, low dielectric constants, and high gas permeability.
Despite their inherent stability, researchers may encounter challenges related to thermal, hydrolytic, and photo-oxidative degradation, particularly at the acetal linkage within the dioxolane ring. This guide is designed to help you diagnose and resolve these stability issues.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Thermal Stability Issues
Question: My TFDO-based polymer is showing signs of degradation (e.g., discoloration, weight loss) at temperatures lower than expected. What could be the cause and how can I improve its thermal stability?
Answer:
Root Cause Analysis:
While the perfluorinated segments of the polymer are exceptionally stable, the ether linkages in the polymer backbone and any unstable end groups can be susceptible to thermal degradation. The primary mechanisms of thermal degradation in polymers are complex radical chain reactions that lead to molecular deterioration.[2][3] For fluoropolymers, thermal decomposition can produce a variety of products, including fluoroalkenes and hydrogen fluoride.[4] In TFDO-based polymers, the presence of any residual initiator fragments or labile end groups can act as initiation sites for degradation at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytic degradation.
Experimental Protocols:
a) Control of Environmental pH:
The most straightforward approach is to avoid exposing the polymer to acidic conditions. If the application involves aqueous media, ensure the pH is neutral or slightly basic.
b) Introduction of Crosslinking:
Creating a crosslinked network can enhance the polymer's resistance to hydrolytic degradation by restricting the diffusion of water and acid into the polymer matrix.
-
Protocol for Peroxide-Induced Crosslinking:
-
Select a peroxide initiator that is active at the processing temperature of your polymer.
-
Incorporate the peroxide into the polymer via melt blending.
-
Process the polymer at a temperature that activates the peroxide, leading to crosslinking.
-
The degree of crosslinking can be controlled by the amount of peroxide and the processing time and temperature.
-
Evaluate the hydrolytic stability of the crosslinked polymer by exposing it to an acidic solution and monitoring changes in swelling and mechanical properties.
-
c) Application of a Hydrophobic Coating:
A thin, highly hydrophobic coating can act as a barrier to prevent water and acids from reaching the surface of the TFDO-based polymer.
-
Protocol for Plasma Polymerization Coating:
-
Place the TFDO-based polymer substrate in a plasma reactor.
-
Introduce a fluorinated monomer gas (e.g., octafluorocyclobutane).
-
Apply a radio-frequency discharge to create a plasma, which will deposit a thin, highly crosslinked, and hydrophobic film on the substrate.
-
Characterize the coating's hydrophobicity using contact angle measurements.
-
Test the hydrolytic stability of the coated polymer.
-
Photo-Oxidative Stability Issues (Yellowing)
Question: My TFDO-based polymer is turning yellow and becoming brittle after exposure to UV light. What is causing this and how can I improve its UV stability?
Answer:
Root Cause Analysis:
Yellowing of polymers upon exposure to UV light is often a sign of photo-oxidative degradation. [5][6][7]Although the C-F bonds are highly resistant to UV radiation, impurities, additives, or structural defects in the polymer can act as chromophores, absorbing UV light and initiating degradation. [7]This process generates free radicals, which react with oxygen to form peroxides, leading to chain scission and the formation of colored byproducts. [8] Troubleshooting Workflow:
Caption: Troubleshooting workflow for photo-oxidative degradation.
Experimental Protocols:
a) Monomer and Polymer Purification:
Ensure that the TFDO monomer and the final polymer are free from impurities that can act as photo-initiators.
-
Protocol for Monomer Purification:
-
Distill the TFDO monomer under reduced pressure to remove any non-volatile impurities.
-
Pass the monomer through a column of activated alumina to remove any acidic or polar impurities.
-
-
Protocol for Polymer Purification:
-
Dissolve the polymer in a suitable solvent and re-precipitate it in a non-solvent to remove low molecular weight impurities and residual monomer.
-
Wash the precipitated polymer thoroughly and dry it under vacuum.
-
b) Incorporation of UV Stabilizers:
UV stabilizers, such as UV absorbers and hindered amine light stabilizers (HALS), can protect the polymer from photo-degradation. [9]
-
Protocol for Incorporating UV Absorbers and HALS:
-
Select a UV absorber (e.g., a benzotriazole or a benzophenone) and a HALS that are compatible with your polymer and have low volatility at your processing temperatures.
-
A synergistic effect is often observed when a UV absorber and a HALS are used in combination.
-
Incorporate the stabilizers into the polymer via melt blending or solution blending at typical concentrations of 0.1-1.0 wt% each.
-
Process the stabilized polymer into the desired form.
-
Expose the stabilized and unstabilized polymer to accelerated weathering conditions (e.g., in a QUV chamber) and monitor the change in color and mechanical properties over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the degradation of my TFDO-based polymer?
A1: A multi-technique approach is recommended:
-
Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation and quantify weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To observe changes in the glass transition temperature (Tg) and melting behavior, which can indicate changes in molecular weight or crosslinking.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in chemical functionality, such as the formation of carbonyl or hydroxyl groups due to oxidation or hydrolysis. [10][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed information about changes in the polymer's molecular structure, including chain scission and the formation of new end groups. [10][11][12]* Gel Permeation Chromatography (GPC): To monitor changes in the molecular weight and molecular weight distribution, which are direct indicators of chain scission or crosslinking.
-
UV-Vis Spectroscopy: To detect the formation of chromophores that lead to discoloration.
Q2: Can I improve the stability of my TFDO-based polymer by annealing?
A2: Annealing, which involves heating the polymer to a temperature below its glass transition temperature, can improve some physical properties by allowing for molecular relaxation and reducing internal stresses. However, it is unlikely to significantly improve the inherent thermal or hydrolytic stability of the polymer, which is determined by its chemical structure. In some cases, prolonged annealing at high temperatures could even accelerate degradation if unstable end groups are present.
Q3: Are there any specific safety precautions I should take when working with TFDO-based polymers at high temperatures?
A3: Yes. Although fluoropolymers are generally stable, their thermal decomposition can release hazardous substances. [13]It is crucial to work in a well-ventilated area, preferably within a fume hood, especially when heating the polymer to high temperatures. Consult the Safety Data Sheet (SDS) for the specific polymer you are using for detailed safety information.
Q4: How does the presence of fillers or additives affect the stability of TFDO-based polymers?
A4: Fillers and additives can have a significant impact on the stability of the polymer. Some fillers, such as glass fibers or carbon black, can improve the mechanical properties and thermal stability. However, other additives, particularly certain pigments or plasticizers, can act as catalysts for degradation. [5][6]It is essential to choose additives that are thermally stable at the processing and use temperatures of the polymer and to test the stability of the final formulation.
References
-
Comparative Morphological Study of Poly(dioxolane)/Poly(methyl methacrylate) Segmented Networks and Blends by 13C Solid-State NMR and Thermal Analysis. (2025). ResearchGate. Retrieved from [Link]
-
The Influence of Polymer Process Aid (PPA) and Hindered Amine Light Stabilizer (HALS) Combinations in LLDPE. (n.d.). 3M. Retrieved from [Link]
-
Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. (2025). PubMed. Retrieved from [Link]
-
Comparison of TGA thermograms of unstabilized and stabilized polyacrylonitrile fibers. (n.d.). ResearchGate. Retrieved from [Link]
-
Copolymerization of Tetrafluoroethylene and 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in Supercritical Carbon Dioxide. (2025). ResearchGate. Retrieved from [Link]
-
Why Do Polymer Materials Turn Yellow? (2025). Testex. Retrieved from [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (n.d.). ScienceDirect. Retrieved from [Link]
-
ACETAL HYDROLYSIS And CYCLIC ACETALS As Protecting Groups And Use In Synthesis. (2020). YouTube. Retrieved from [Link]
-
PFA - Perfluoroalkoxy. (n.d.). ERIKS. Retrieved from [Link]
-
Why Do Polymers Turn Yellow? Monitoring Polymer Aging with Time-Resolved Photoluminescence. (n.d.). LDRD Annual Report. Retrieved from [Link]
-
Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins. (n.d.). eScholarship.org. Retrieved from [Link]
-
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025). 3V Sigma USA. Retrieved from [Link]
-
Acid-Catalyzed Degradation of Poly(2-Butyl-1,3,6-Trioxocane). (n.d.). DTIC. Retrieved from [Link]
-
Thermal decomposition of polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the Thermal, Mechanical and Chemical Resistance Properties of Natural Resource Derived Polymers. (2016). ResearchGate. Retrieved from [Link]
-
Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. (2022). Impactfactor. Retrieved from [Link]
-
Thermal Decomposition of Flame Retardant Polymers. (n.d.). Taylor & Francis. Retrieved from [Link]
-
PFA: Perfluoroalkoxy. (n.d.). Argos ST. Retrieved from [Link]
-
Reversible post-exposure yellowing of weathered polymers. (2025). ResearchGate. Retrieved from [Link]
-
Development of FTIR-Based Methods to Assess Degradation Levels in ABS Plastics. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
New Breakthroughs in Hindered Amine Light Stabilizer Performance. (2025). ResearchGate. Retrieved from [Link]
-
Comparative Analysis of Amorphous and Biodegradable Copolymers: A Molecular Dynamics Study Using a Multi-Technique Approach. (n.d.). MDPI. Retrieved from [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). PubMed. Retrieved from [Link]
-
Thermogravimetric study of the behaviour of organic and inorganic polymers contained in four dental resin-based composites. (n.d.). ResearchGate. Retrieved from [Link]
-
Free volume characteristics of 2,2‐bistrifluoromethyl‐4,5‐difluoro‐1,3‐dioxole‐co‐tetrafluoroethylene copolymers: Effect of composition and molecular weight. (2025). ResearchGate. Retrieved from [Link]
-
Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024). Wellt Chemicals. Retrieved from [Link]
-
New synthetic polymer degradable under very mild acidic conditions. (2019). EurekAlert!. Retrieved from [Link]
-
Comparative Study of Radiation- Induced Degradation Mechanisms in PET and PBT Polymers Using FTIR and NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
-
Thermal degradation of fluoropolymers. (2020). Fluoride Action Network. Retrieved from [Link]
-
Resistance and Stability of Polymers. (n.d.). Hanser. Retrieved from [Link]
-
PFA Coatings (Perfluoroalkoxy). (n.d.). AFT Fluorotec. Retrieved from [Link]
-
Hindered amine light stabilizers. (n.d.). Wikipedia. Retrieved from [Link]
-
FLUOROTHERM POLYMERS INC. (n.d.). Fluorotherm. Retrieved from [Link]
-
Thermal degradation of polymers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis, FTIR, ¹³C-NMR and temperature-dependent ¹H-NMR characteristics of bis-naphthalimide derivatives. (2012). PubMed. Retrieved from [Link]
-
Comparative Analysis of Amorphous and Biodegradable Copolymers: A Molecular Dynamics Study Using a Multi-Technique Approach. (2025). Apollo. Retrieved from [Link]
-
Why do polymer materials yellow? (2025). Testex. Retrieved from [Link]
-
PFA: Perfluoroalkoxy. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Amphiphilic Fluorinated Block Copolymer Synthesized by RAFT Polymerization for Graphene Dispersions. (n.d.). MDPI. Retrieved from [Link]
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. (2022). MDPI. Retrieved from [Link]
-
2,2‐Bistrifluoromethyl‐4,5‐difluoro‐1,3‐dioxole‐co‐tetrafluoroethylene copolymers with different compositions: Synthesis, chain and condensed matter structures and optical properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Perfluoroalkoxy Alkane: The High-Performance Polymer. (2025). duartede's blog. Retrieved from [Link]
Sources
- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. turi.org [turi.org]
- 5. testextextile.com [testextextile.com]
- 6. testextextile.com [testextextile.com]
- 7. researchgate.net [researchgate.net]
- 8. 3vsigmausa.com [3vsigmausa.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, FTIR, ¹³C-NMR and temperature-dependent ¹H-NMR characteristics of bis-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,2-Bis(trifluoromethyl)-1,3-dioxolane. This document serves as a specialized resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve issues related to acidic impurities in this versatile fluorinated compound. The presence of even trace acidic contaminants can significantly impact experimental outcomes, leading to inconsistent results, product degradation, and catalyst poisoning. This guide provides both foundational knowledge and actionable protocols to ensure the purity and reliability of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding acidic impurities in this compound.
Q1: What are the primary acidic impurities in this compound and what are their sources?
The most prevalent acidic impurities originate from three main sources: synthesis, degradation, and subsequent chemical processing.
-
Synthesis Artifacts: The synthesis of this compound is typically achieved through the acid-catalyzed cyclization of hexafluoroacetone and ethylene glycol.[1] Consequently, residual amounts of the strong acid catalyst, such as sulfuric acid (H₂SO₄), may persist in the final product if purification is incomplete.
-
Degradation Products: Although relatively stable, the dioxolane ring can undergo hydrolysis in the presence of moisture and acid, leading to the formation of hexafluoroacetone hydrate and ethylene glycol. More significantly, like many fluorinated compounds, it can degrade to release hydrogen fluoride (HF), a highly corrosive and reactive acidic impurity.[2]
-
Process-Related Impurities: If the dioxolane is used in subsequent halogenation reactions (e.g., chlorination or fluorination), hydrogen halides such as hydrogen chloride (HCl) can be generated as byproducts and contaminate the material.[1][3][4]
Q2: Why is the removal of these acidic impurities critically important for my research?
The presence of acidic impurities can have profound and detrimental effects on experimental work:
-
Catalysis of Undesired Reactions: Acids can catalyze the hydrolysis or decomposition of the dioxolane itself, especially during heating or prolonged storage.
-
Inconsistent Reaction Outcomes: In sensitive reactions, such as those involving organometallics, strong bases, or acid-labile functional groups, acidic impurities can neutralize reagents, initiate side reactions, or alter reaction kinetics, leading to poor yields and reproducibility issues.
-
Corrosion of Equipment: Impurities like HF and HCl are highly corrosive and can damage stainless steel reactors, distillation equipment, and other sensitive laboratory apparatus.
-
Analytical Interference: Impurities can interfere with analytical techniques, complicating the interpretation of results from NMR, GC, or MS.
Q3: I suspect my this compound is contaminated. What is the quickest way to check for acidic impurities?
A simple and rapid preliminary check is to perform a water wash test.
-
Add approximately 1 mL of the dioxolane to a vial containing 1 mL of deionized water.
-
Cap the vial and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Carefully extract the aqueous (water) layer with a pipette and measure its pH using a calibrated pH meter or high-quality pH paper.
A pH value significantly below 7 indicates the presence of acidic contaminants. For quantitative analysis, titration of the aqueous extract with a standardized dilute base is recommended. For specific identification of fluoride ions, a fluoride ion-selective electrode (ISE) can be used.[5]
Q4: How should I properly store this compound to prevent the formation of acidic impurities?
Proper storage is crucial for maintaining the integrity of the compound. Commercial suppliers note that the material can be hygroscopic. Therefore, the following storage conditions are recommended:
-
Under Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.
-
Cool and Dark Place: Keep the container tightly sealed in a cool, dark location. Refrigeration (<15°C) is often recommended.
-
Use of Desiccants: Store inside a desiccator to further protect against moisture ingress.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound that may be linked to acidic impurities.
| Problem | Potential Cause | Recommended Solution & Verification |
| Inconsistent reaction yields or formation of unexpected byproducts. | The acidic impurity is catalyzing a side reaction or decomposing an acid-sensitive reagent. | Purify the this compound using one of the methods in Section 3 (e.g., aqueous basic wash). Verification: Before use, confirm the purity of the dioxolane via GC and check for acidity using the water wash test described in the FAQ. |
| Material turns yellow or develops a hazy appearance upon storage. | Degradation of the dioxolane, potentially initiated by trace acid and/or water, is occurring. | The material should be re-purified. Consider passing it through a plug of activated basic alumina to remove both acidic impurities and polar degradation products. Verification: After purification, perform a GC analysis to check for new impurity peaks and a Karl Fischer titration to ensure water content is low (<500 ppm). |
| Corrosion or etching observed on glass or metal equipment after use. | Likely presence of hydrogen fluoride (HF), a highly corrosive degradation product. | Immediately cease use of the contaminated batch. Purify the material using a method effective for HF removal, such as a basic wash followed by distillation. Verification: Use a fluoride ion-selective electrode on a water extract to confirm HF removal. Handle with extreme caution and appropriate personal protective equipment. |
| Poor peak shape or extraneous peaks in Gas Chromatography (GC) analysis. | Acidic impurities can interact with the GC column, causing tailing of the main peak. Extraneous peaks may be degradation products. | Purify the sample using an appropriate method from Section 3 . Verification: Re-analyze the purified material by GC. A sharp, symmetrical peak for the main component and the absence of the extraneous peaks will confirm successful purification. |
Section 3: Detailed Purification Protocols
The following are validated, step-by-step protocols for removing acidic impurities. The choice of method depends on the nature of the impurity, the required purity level, and the scale of the operation.
Protocol 1: Aqueous Basic Wash (Acid-Base Extraction)
This is the most common and effective method for removing strong and weak acid impurities like H₂SO₄, HCl, and HF.
Principle: Acidic impurities are converted to their corresponding salts by a weak base. These salts are soluble in water and are thus extracted from the immiscible organic dioxolane phase.
Step-by-Step Methodology:
-
Setup: Place the contaminated this compound into a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution if strong acids are present). Close the stopcock and shake gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to fully separate. The denser dioxolane (specific gravity ≈ 1.53) will be the bottom layer. Drain the bottom organic layer into a clean flask.
-
Repeat: Return the organic layer to the separatory funnel and repeat the wash with fresh NaHCO₃ solution. After the second wash, test the pH of the upper aqueous layer to ensure it is neutral or slightly basic.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.
-
Drying: Dry the purified organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent to yield the purified product.
-
Verification: Confirm purity via GC and the water wash pH test.
Caption: Workflow for removing acidic impurities via aqueous basic wash.
Protocol 2: Purification via Solid Adsorbent Column Chromatography
This method is excellent for removing trace acidic impurities as well as other polar contaminants. Basic alumina is particularly effective at trapping acids.
Principle: The contaminated liquid is passed through a column packed with a solid adsorbent. Acidic and polar impurities adsorb strongly to the stationary phase, while the less polar dioxolane passes through.
Step-by-Step Methodology:
-
Column Preparation: Select a chromatography column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.
-
Slurry Packing: In a separate beaker, create a slurry of activated basic alumina (Activity I) in a non-polar solvent like hexane.
-
Packing the Column: Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the alumina bed. Add another thin layer of sand on top.
-
Loading the Sample: Carefully add the contaminated this compound to the top of the column.
-
Elution: Allow the dioxolane to pass through the column under gravity or with gentle positive pressure from an inert gas.
-
Collection: Collect the purified liquid as it elutes from the column.
-
Verification: Test the eluate for purity using GC and the water wash pH test.
Caption: Workflow for purification using a solid adsorbent column.
Protocol 3: Fractional Distillation
Distillation is a powerful method for separating components with different boiling points. It is particularly useful if the impurities are significantly less or more volatile than the product.
Principle: The liquid is heated to its boiling point (105 °C for the dioxolane), and the vapor is condensed and collected. Non-volatile impurities (like H₂SO₄) remain in the distillation flask, while highly volatile impurities (like HCl) can be removed in an initial fraction.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column for efficient separation. Ensure all glassware is dry.
-
Charge the Flask: Add the contaminated dioxolane and a few boiling chips to the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions: Monitor the temperature at the distillation head. Discard any initial low-boiling "forerun" fraction. Collect the main fraction that distills at a constant temperature, close to the literature boiling point of 105 °C.
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of non-volatile residues.
-
Verification: Analyze the collected main fraction for purity and acidity.
Section 4: Summary of Purity Verification Methods
Consistent and reliable verification is key to ensuring the quality of your this compound.
| Analytical Technique | Purpose | Typical Specification |
| Gas Chromatography (GC) | Determines overall purity and detects volatile organic impurities. | >98.0% |
| ¹⁹F NMR Spectroscopy | Highly sensitive for identifying and quantifying fluorinated impurities.[6][7] | Should show clean signals corresponding only to the product's trifluoromethyl groups. |
| Karl Fischer Titration | Measures water content. | < 500 ppm |
| Acidity Titration / pH Test | Quantifies the total acid content. | The pH of a water extract should be neutral (6.5-7.5). |
References
- E. I. Du Pont De Nemours and Company. (1991). Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes (Canadian Patent No. CA2060193A1). Google Patents.
- E. I. Du Pont De Nemours and Company. (1991). Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes (Patent No. WO1991003472A2). Google Patents.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Malaya. (n.d.). Separation of Acidic and Neutral Substances. Retrieved from [Link]
-
Ernazarova, N.T. (2024). Adsorbent for Removing Acidic Impurities. Science and Innovation, 3(9). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- E. I. Du Pont De Nemours and Company. (1973). Removal of hf from an hf-containing gas (U.S. Patent No. 3,743,704). Google Patents.
-
Sereda, G. A., & Holy, A. (2002). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry, 115(1), 23-27. Retrieved from [https://www.researchgate.net/publication/229231868_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
-
LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Nare, L., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 756. Retrieved from [Link]
-
Park, D., et al. (2016). Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. Journal of the Korean Institute of Gas, 20(6), 8-14. Retrieved from [Link]
-
Joyce, A. S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20054-20065. Retrieved from [Link]
-
Nare, L., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 756. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Brekhovskikh, M. N., & Fedorov, V. A. (2014). Purification of fluorides for optical materials synthesis. Inorganic Materials, 50(13), 1275-1286. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. OSHA Method ID-110. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Retrieved from [Link]
-
Ernazarova, N.T. (2024). Adsorbent for Removing Acidic Impurities. Science and Innovation, 3(9). Retrieved from [Link]
- Calgon Carbon Corporation. (1980). Removal of acidic contaminants from gas streams by caustic impregnated activated carbon (U.S. Patent No. 4,215,096). Google Patents.
-
Gaber, Y., et al. (2022). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. Molecules, 27(7), 2315. Retrieved from [Link]
-
Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Peynshaert, K., et al. (2019). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Translational Vision Science & Technology, 8(3), 29. Retrieved from [Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]
-
MDPI. (2023). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. Retrieved from [Link]
-
Optima Chemical. (2024). Adsorbents: Essential Tools for Efficient Separation and Purification. Retrieved from [Link]
-
Wastech Controls & Engineering. (n.d.). Fluoride Reduction / HF. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]
-
Ok, Y. S., et al. (2015). A review on common adsorbents for acid gases removal: Focus on biochar. Renewable and Sustainable Energy Reviews, 42, 1083-1099. Retrieved from [Link]
-
Gupta, S. (2016). How to remove traces of acidic impurity or water? ResearchGate. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 20(12), 21876–21889. Retrieved from [Link]
Sources
- 1. This compound | 1765-26-0 | Benchchem [benchchem.com]
- 2. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2060193A1 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes - Google Patents [patents.google.com]
- 4. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 2,2-Bis(trifluoromethyl)-1,3-dioxolane Functionalization
Welcome to the technical support center for the functionalization of 2,2-bis(trifluoromethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the catalytic functionalization of this highly fluorinated building block. The unique electronic properties conferred by the two trifluoromethyl groups present both opportunities for novel molecular design and specific challenges in catalyst selection and reaction optimization.[1] This resource consolidates field-proven insights and literature-supported protocols to empower you to overcome these hurdles and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: The two strongly electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the dioxolane ring.[1] The C-H bonds on the dioxolane ring (at the C4 and C5 positions) are deactivated towards electrophilic substitution but are potential sites for radical or transition-metal-catalyzed C-H functionalization. The acetal linkage is susceptible to cleavage under strong acidic conditions, which can lead to ring-opening.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is a hygroscopic liquid and should be stored under an inert atmosphere.[2] It is also flammable and should be kept away from heat and open flames.[3] For long-term storage, a cool and dark place, preferably at temperatures below 15°C, is recommended.[2]
Q3: Can I use common transition metal catalysts for the functionalization of this dioxolane?
A3: Yes, but with careful consideration. The electron-deficient nature of the substrate can make some catalytic cycles challenging. For instance, in palladium-catalyzed C-H activation, the C-H bond cleavage step might be more difficult.[4][5] Therefore, the choice of ligand, oxidant, and additives is crucial for successful catalysis.[1][6]
Section 2: Troubleshooting Guide for C-H Functionalization
Direct C-H functionalization is a powerful tool for elaborating the this compound core. However, researchers often encounter issues with low yield, poor selectivity, and catalyst deactivation. This section provides a structured approach to troubleshooting these common problems.
Palladium-Catalyzed C-H Arylation/Alkylation
Palladium catalysis is a versatile method for forming C-C bonds. However, the electron-deficient nature of the C-H bonds in this compound can hinder the reaction.
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Increase catalyst loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Screen different palladium precursors: Try Pd(OAc)₂, Pd(TFA)₂, or other Pd(II) salts.[7] 3. Choose a more electron-rich ligand: Ligands like 2-alkoxyquinolines or 2-pyridones can enhance the electron density at the metal center, facilitating C-H activation.[8][9] | The electron-withdrawing trifluoromethyl groups deactivate the C-H bonds, requiring a more active catalytic system to initiate the C-H cleavage step.[4] |
| Inefficient Oxidant | 1. Screen different oxidants: If using an oxidative C-H functionalization protocol, common oxidants like benzoquinone (BQ) or silver salts may not be sufficient. Consider stronger oxidants like PhI(OAc)₂. 2. Ensure oxidant compatibility: Some oxidants can decompose the catalyst or substrate. Perform small-scale test reactions to check for compatibility. | The choice of oxidant is critical for regenerating the active Pd(II) or accessing a Pd(IV) intermediate in the catalytic cycle.[4] |
| Inappropriate Solvent | 1. Use a less coordinating solvent: Solvents like THF or DMF can sometimes coordinate to the metal center and inhibit catalysis. Try solvents like DCE, toluene, or fluorinated solvents like HFIP. 2. Ensure adequate solubility: The catalyst, substrate, and reagents must be sufficiently soluble at the reaction temperature. | The solvent can influence the stability and reactivity of the catalytic species. Fluorinated solvents can sometimes enhance the reactivity of fluorinated substrates.[10] |
| Presence of Inhibitors | 1. Use high-purity reagents and solvents: Trace impurities can poison the catalyst. 2. Add an acid scavenger: If acidic byproducts are formed, they can protonate the ligand or deactivate the catalyst. Use a non-coordinating base like K₂CO₃ or Cs₂CO₃. | Palladium catalysts are sensitive to poisoning by various functional groups and impurities. |
Problem 2: Poor Selectivity (Mixture of Mono- and Di-functionalized Products)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Overly Reactive Catalyst | 1. Decrease catalyst loading: A lower catalyst concentration can sometimes favor mono-functionalization. 2. Use a bulkier ligand: Sterically hindered ligands can disfavor a second functionalization event at the adjacent C-H bond. | The kinetics of the first and second functionalization events can be modulated by the catalyst's reactivity and steric environment. |
| Reaction Time Too Long | 1. Monitor the reaction closely: Use techniques like GC-MS or TLC to track the progress of the reaction and stop it once the desired mono-functionalized product is maximized. | Prolonged reaction times can lead to the formation of over-functionalized products. |
Photoredox-Catalyzed Functionalization
Visible-light photoredox catalysis offers a mild and efficient way to generate radicals for C-H functionalization.
Problem 1: Low Quantum Yield (Slow or Incomplete Reaction)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Light Absorption | 1. Match the photocatalyst to the light source: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. 2. Use a more suitable photocatalyst: For C-H functionalization of electron-deficient substrates, iridium-based photocatalysts are often effective.[11] | Efficient photoexcitation of the catalyst is the first and most critical step in a photoredox cycle.[12] |
| Inefficient Quenching | 1. Increase the concentration of the quenching agent: The substrate or a redox mediator must quench the excited state of the photocatalyst. 2. Choose a quencher with appropriate redox potential: The redox potential of the quencher must be suitable for single-electron transfer with the excited photocatalyst. | The rate of the desired single-electron transfer must be faster than the decay of the photocatalyst's excited state. |
| Catalyst Instability | 1. Degas the reaction mixture: Oxygen can quench the excited state of the photocatalyst. 2. Use a more robust photocatalyst: Some photocatalysts can be sensitive to the reaction conditions, especially in the presence of radical species. Consider more stable catalysts or the use of co-catalysts. | The photocatalyst must remain active throughout the entire course of the reaction.[13] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
General Procedure for Palladium-Catalyzed C-H Arylation
This protocol is a starting point and may require optimization based on the specific arylating agent and substrate.
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl halide or boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen ligand (e.g., a 2-pyridone ligand, 0.04 mmol, 4 mol%).
-
Add a suitable acid scavenger, such as K₂CO₃ (2.0 mmol), and any other additives.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DCE, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Procedure for Photoredox-Catalyzed C-H Functionalization
This protocol is a general guideline for a radical-based C-H functionalization.
-
To a reaction tube, add this compound (0.5 mmol), the radical precursor (e.g., an N-amino pyridinium salt for alkylation, 0.75 mmol), and the photocatalyst (e.g., an iridium complex, 0.005 mmol, 1 mol%).
-
Add the solvent (e.g., degassed acetonitrile, 2.5 mL).
-
Seal the tube and place it in front of a suitable light source (e.g., a blue LED lamp).[12]
-
Stir the reaction at room temperature for the required time (monitor by TLC or GC-MS).
-
Upon completion, remove the light source and concentrate the reaction mixture.
-
Purify the crude product by column chromatography.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation and potential troubleshooting points.
Decision Tree for Troubleshooting Low Yield in C-H Functionalization
Caption: A decision tree to guide troubleshooting efforts for low-yielding C-H functionalization reactions.
References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 111(4), 2318–2352. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]
-
Shabani, S., & Daugulis, O. (2015). Palladium-Catalyzed C–H Arylation of Aliphatic Aldehydes. Organic Letters, 17(15), 3742–3745. [Link]
-
Sharma, S., & Daugulis, O. (2013). Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone. Organic & Biomolecular Chemistry, 11(45), 7847–7853. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-Catalyzed C−C Bond Formation via Heteroatom-Directed C−H Bond Activation. Chemical Reviews, 110(2), 624–655. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed, Directed C–H Functionalization of Aliphatic Amines. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Burstein, C., & Glorius, F. (2004). Rhodium-Catalyzed C-H Arylation of N-Aryl-2-oxazolones. Angewandte Chemie International Edition, 43(45), 6205–6208. [Link]
-
He, J., Li, S., Deng, Y., & Fu, H. (2014). Site-selective C–H arylation of primary aliphatic amines enabled by a catalytic transient directing group. Nature Communications, 5, 4348. [Link]
-
Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. The Journal of Organic Chemistry, 81(16), 6898–6926. [Link]
-
Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5(9), 1381–1384. [Link]
-
Wang, X., Truesdale, L., & Yu, J. Q. (2010). Ni(II)-Catalyzed C−H Arylation of Aliphatic Amides with Thiophenes. Journal of the American Chemical Society, 132(11), 3648–3649. [Link]
-
Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C−H Insertion Reaction for the Oxidative Conversion of Ethers to Acetals. Angewandte Chemie International Edition, 40(3), 598–600. [Link]
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media.
-
Britton, R., & Paquin, J. F. (2014). A Convenient Photocatalytic Fluorination of Unactivated C–H Bonds. Angewandte Chemie International Edition, 53(30), 7944–7947. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
Daugulis, O. (2009). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Beilstein Journal of Organic Chemistry, 5, 1. [Link]
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Site-selective C–H arylation of primary aliphatic amines enabled by a catalytic transient directing group. Nature Communications, 7, 10898. [Link]
-
Tucker, J. W., & Stephenson, C. R. J. (2011). Shining Light on Photoredox Catalysis: Theory and Synthetic Applications. The Journal of Organic Chemistry, 76(21), 8617–8622. [Link]
-
Lovett, G., & MacMillan, D. W. C. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. DataSpace. [Link]
-
Jin, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5542–5563. [Link]
-
Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192–212. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 14(6), 871–900. [Link]
-
Wikipedia. (2023, December 1). Selectfluor. In Wikipedia. [Link]
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis: The direct asymmetric α-functionalization of aldehydes. Nature Reviews Chemistry, 1(7), 0052. [Link]
-
JuSER. (2021). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 14(18), 3845–3852. [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Organic Dyes. Chemical Reviews, 113(7), 5322–5363. [Link]
-
Davies, J., & MacMillan, D. W. C. (2015). Palladium-catalyzed C–H activation of anisole with electron-deficient auxiliary ligands: a mechanistic investigation. Organic & Biomolecular Chemistry, 13(3), 724–731. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369–375. [Link]
-
Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews, 112(11), 5879–5918. [Link]
-
Wu, Y., Wang, J., & Zhang, Q. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(104), 85443–85454. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Accounts of Chemical Research, 45(6), 936–946. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
-
Wikipedia. (2023, November 29). Photoredox catalysis. In Wikipedia. [Link]
-
ResearchGate. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. [Link]
-
Organic Chemistry Portal. (n.d.). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Retrieved January 27, 2026, from [Link]
-
IIT Jodhpur. (n.d.). C-H functionalization and Photoredox Catalysis Laboratory. Retrieved January 27, 2026, from [Link]
-
ChemRxiv. (2020). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. [Link]
-
Organic & Biomolecular Chemistry. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. [Link]
-
ResearchGate. (2019). C F and C H Bond Activation Reactions of Fluorinated Molecules at Rhodium Pincer Complexes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 2,2-Bis(trifluoromethyl)-1,3-dioxolane-Derived Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 2,2-bis(trifluoromethyl)-1,3-dioxolane. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Understanding the Challenge: Why Can Solubility Be an Issue?
Polymers incorporating the this compound moiety, such as the commercially available Teflon™ AF family of amorphous fluoropolymers, are prized for their exceptional properties. These include high thermal stability, chemical resistance, and unique optical and electrical characteristics.[1][2] However, the very features that make these polymers so robust—the strong carbon-fluorine bonds and the rigid dioxolane ring structure—also contribute to their limited solubility.[3][4]
The presence of bulky, electron-withdrawing trifluoromethyl (-CF₃) groups significantly impacts the polymer's intermolecular forces and chain packing, often leading to poor solubility in common organic solvents.[4] This guide will walk you through strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My polymer derived from this compound won't dissolve in any of my standard laboratory solvents. What should I try first?
This is a common starting point. These polymers are a classic example of "like dissolves like." Due to their highly fluorinated nature, they require highly fluorinated solvents for dissolution.[3][5] Standard hydrocarbon-based solvents are generally ineffective and will not even cause the polymer to swell.[3]
Initial Solvent Screening Protocol:
-
Prioritize Perfluorinated Solvents: Begin your solvent screening with perfluorinated solvents. These are the most likely candidates to successfully dissolve your polymer.[3]
-
Consult Solvent Data: Refer to the table below for a list of suitable solvents and their properties.
-
Small-Scale Testing: Perform small-scale solubility tests with a few milligrams of your polymer in 1-2 mL of solvent to conserve material.
-
Agitation and Time: Gently agitate the mixture at room temperature. Some polymers may take a considerable amount of time to dissolve, so allow sufficient time (several hours to overnight) before concluding insolubility.
Table 1: Recommended Solvents for this compound-Derived Polymers
| Solvent Name | Boiling Point (°C) | Notes |
| Fluorinert™ FC-40 | 155 | A perfluoro(alkyl amine), commonly used for Teflon™ AF solutions.[3][6] |
| Fluorinert™ FC-75 | 102 | A perfluoro(n-butyl-tetrahydrofuran), also a primary choice.[3] |
| Perfluoro(tetradecahydrophenanthrene) | ~260 | Effective for higher melting point fluoropolymers.[7][8] |
| Perfluoro[(cyclohexylmethyl)decalin] | ~260 | Another high-boiling point option.[8] |
| Ausimont® Galden® HT series | Varies | A family of perfluorinated polyethers with a range of boiling points.[3] |
Q2: I've tried the recommended perfluorinated solvents, but my polymer still has poor solubility or is dissolving very slowly. What are my next steps?
If room temperature dissolution is proving difficult, the next logical step is to introduce thermal energy. However, this must be done with caution and an understanding of the polymer's and solvent's properties.
Troubleshooting Workflow for Poor Solubility:
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorogistx.com [fluorogistx.com]
- 3. biogeneral.com [biogeneral.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. teflon.com [teflon.com]
- 7. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 8. US5459191A - Solvents for tetrafluoroethylene polymers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Solvents for the Cationic Ring-Opening Polymerization of 2,2-Bis(trifluoromethyl)-1,3-dioxolane
For researchers, scientists, and drug development professionals exploring the unique properties of fluorinated polymers, poly(2,2-bis(trifluoromethyl)-1,3-dioxolane) presents a compelling frontier. The incorporation of two trifluoromethyl groups into the 1,3-dioxolane backbone imparts exceptional chemical resistance, thermal stability, and low refractive index to the resulting polymer. However, the successful synthesis of this polymer via cationic ring-opening polymerization (CROP) is critically dependent on the judicious selection of the reaction solvent. The strong electron-withdrawing nature of the trifluoromethyl groups significantly modulates the reactivity of the monomer, making the choice of solvent a pivotal factor in controlling the polymerization process.[1][2]
This guide provides a comparative analysis of potential solvents for the CROP of this compound. In the absence of direct comparative experimental studies in the published literature, this analysis is built upon the foundational principles of cationic polymerization, drawing parallels from the behavior of related fluorinated and non-fluorinated cyclic ethers and acetals.
The Critical Role of the Solvent in Cationic Ring-Opening Polymerization
The solvent in a CROP system is not merely an inert medium. It plays an active role in several key aspects of the polymerization process:
-
Solvation of Ionic Species: The solvent must effectively solvate the propagating cationic species and the counter-ion. This influences the equilibrium between dormant and active species, thereby affecting the polymerization rate and the degree of control over the final polymer architecture.
-
Chain Transfer Reactions: Solvents can act as chain transfer agents, leading to the premature termination of a growing polymer chain and the initiation of a new one. This can significantly limit the achievable molecular weight.
-
Nucleophilic Interactions: Solvents with nucleophilic character can compete with the monomer for the propagating cationic center, leading to termination or the formation of undesired side products.
-
Reaction Kinetics: The polarity and dielectric constant of the solvent can influence the rate of initiation and propagation.
Theoretical Comparison of Solvent Systems
The polymerization of this compound is a CROP process.[1] The selection of an appropriate solvent is crucial for a successful and controlled polymerization. Below is a theoretical comparison of different classes of solvents for this reaction.
| Solvent Class | Representative Solvents | Predicted Advantages | Predicted Disadvantages |
| Halogenated Alkanes | Dichloromethane (DCM), Chloroform | - Relatively inert and less prone to chain transfer.- Good solubility for many fluorinated compounds.- Polarity can help in solvating the ionic species. | - Potential for side reactions with strong Lewis acids.- Environmental and safety concerns. |
| Aromatic Hydrocarbons | Toluene, Chlorobenzene | - Low nucleophilicity, minimizing termination reactions.- Can be used at a wide range of temperatures. | - Lower polarity may lead to slower polymerization rates.- May not effectively solvate the ionic species, potentially leading to broader molecular weight distributions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | - Good solvating power for cations. | - Strong nucleophilicity can lead to termination by complexation with the propagating cation.- Prone to chain transfer reactions. |
| Nitroalkanes | Nitromethane, Nitrobenzene | - High polarity can promote fast polymerization rates. | - Can participate in side reactions, including acting as chain transfer agents.- Can be difficult to remove after polymerization. |
Experimental Protocols: Hypothetical Methodologies
The following are detailed, hypothetical experimental protocols for the polymerization of this compound in two different solvent systems. These protocols are designed to be self-validating through the inclusion of in-process monitoring and post-polymerization characterization steps.
Protocol 1: Polymerization in a Halogenated Solvent (Dichloromethane)
This protocol utilizes a common solvent for cationic polymerizations, offering a balance of polarity and relative inertness.
Materials:
-
This compound (monomer), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Trifluoromethanesulfonic acid (TfOH) (initiator)
-
Methanol (terminating agent)
-
Nitrogen gas, high purity
Experimental Workflow:
A typical experimental workflow for the polymerization process.
Step-by-Step Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the reaction vessel.
-
Inert Atmosphere: The reaction vessel is purged with high-purity nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Addition of Reagents: Anhydrous dichloromethane (DCM) is added to the flask via a cannula, followed by the freshly distilled this compound monomer. The typical monomer concentration would be in the range of 1-2 M.
-
Cooling: The reaction mixture is cooled to 0°C in an ice bath.
-
Initiation: A stock solution of trifluoromethanesulfonic acid (TfOH) in DCM is prepared. A calculated amount of the initiator solution is added dropwise to the stirred monomer solution via a syringe.
-
Polymerization: The reaction is allowed to proceed at 0°C. The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. Samples can be withdrawn at different time intervals to determine monomer conversion by gas chromatography (GC).
-
Termination: After the desired reaction time (or when high monomer conversion is achieved), the polymerization is terminated by the rapid addition of a small amount of pre-chilled methanol.
-
Isolation of Polymer: The polymer solution is slowly poured into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Washing and Drying: The precipitated polymer is collected by filtration, washed with fresh cold methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The chemical structure is confirmed by ¹H and ¹⁹F NMR spectroscopy.
Protocol 2: Polymerization in a Non-Polar Aromatic Solvent (Toluene)
This protocol explores a less polar environment, which may offer better control over the polymerization by reducing the concentration of free ions.
Materials:
-
This compound (monomer), freshly distilled
-
Toluene, anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (terminating agent)
-
Nitrogen gas, high purity
Experimental Workflow:
A typical experimental workflow for the polymerization process.
Step-by-Step Procedure:
-
Reaction Setup: A similar flame-dried, three-necked round-bottom flask setup as in Protocol 1 is used.
-
Inert Atmosphere: The reaction vessel is thoroughly purged with high-purity nitrogen.
-
Addition of Reagents: Anhydrous toluene is added, followed by the this compound monomer.
-
Cooling: The reaction mixture is cooled to a lower temperature, for example, -20°C, using a cryostat or a dry ice/acetone bath. Lower temperatures in non-polar solvents can help to suppress chain transfer reactions.
-
Initiation: Boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise via a syringe to the stirred solution.
-
Polymerization: The polymerization is maintained at -20°C. Aliquots are taken periodically to monitor monomer conversion by GC.
-
Termination: The reaction is quenched by the addition of cold methanol.
-
Isolation of Polymer: The polymer is isolated by precipitation into a non-solvent such as hexane.
-
Washing and Drying: The polymer is collected, washed with hexane, and dried under vacuum.
-
Characterization: The polymer is characterized using GPC and NMR as described in Protocol 1.
Cationic Ring-Opening Polymerization Mechanism
The polymerization proceeds via a cationic ring-opening mechanism. The initiation step involves the protonation or coordination of a Lewis acid to one of the oxygen atoms of the dioxolane ring, followed by ring-opening to form a secondary carboxonium ion. This is the active species that propagates by attacking another monomer molecule.
Simplified mechanism of cationic ring-opening polymerization.
Conclusion
References
- Belina, K., et al. (2011). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+ Catalyst. Journal of the Serbian Chemical Society, 76(10), 1365-1374.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [https://www.researchgate.net/publication/229074819_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
- Tuten, B. H., et al. (2020).
- Google Patents. (1991). Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes.
-
ResearchGate. (n.d.). Exploration of solvent, volume, and catalyst effects on fluoride-catalyzed end-of-life depolymerization of silicones to cyclic monomers. Retrieved from [Link]
- Mikeš, F., et al. (2005). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Macromolecules, 38(10), 4238–4245.
-
ResearchGate. (n.d.). Exploratory ring-opening polymerization. V. Radical ring-opening and cationic polymerization of 2-methylene-4-phenyl-1,3-dioxolane. Retrieved from [Link]
- Google Patents. (1991). Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3 dioxolanes.
- Bernaerts, K. V., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(10), 1739-1751.
- Li, W., et al. (2019). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst.
- Satoh, K., & Kamigaito, M. (2021). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 1(1), 4-18.
- Watanabe, M., et al. (2020). Recent Developments on Cationic Polymerization of Vinyl Ethers. Polymers, 12(9), 1995.
-
Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
- Gouardères, F. P. (1995).
- MDPI. (2022).
-
PubChem. (n.d.). 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. Retrieved from [Link]
- Borova, V., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 217-227.
- Park, K. (n.d.). Solubility of Polymers. Kinam Park.
Sources
A Comparative Guide to the Quantitative Analysis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise quantification of fluorinated compounds is a critical aspect of quality control, reaction monitoring, and metabolic studies. 2,2-Bis(trifluoromethyl)-1,3-dioxolane, a molecule featuring two trifluoromethyl groups, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of ¹H and ¹⁹F quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound, supported by established principles and methodologies in the field.
The Significance of Quantifying this compound
This compound is a notable organofluorine compound. The inclusion of two trifluoromethyl (-CF₃) groups significantly impacts its chemical and physical properties, including lipophilicity and metabolic stability, making it and similar structures valuable in pharmaceutical and materials science research.[1] Accurate quantification is therefore essential for ensuring the purity of starting materials, determining reaction yields, and in various quality control processes.
Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands out as a powerful analytical technique because it can be a primary ratio method of measurement. This means that the signal intensity is directly proportional to the number of nuclei, allowing for the determination of concentration without the need for identical reference standards for the analyte. This is a significant advantage over chromatographic techniques which often require expensive and sometimes unavailable reference materials.[2][3]
¹⁹F vs. ¹H qNMR: A Head-to-Head Comparison for this compound
The presence of both protons and fluorine atoms in this compound allows for quantification by either ¹H or ¹⁹F NMR. The choice between these two nuclei is a critical experimental design decision.
The Case for ¹⁹F qNMR
For fluorinated compounds, ¹⁹F qNMR offers several distinct advantages:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity, comparable to that of ¹H.[4][5][6]
-
Vast Chemical Shift Range: The chemical shift range of ¹⁹F NMR is approximately 700 ppm, which is significantly wider than the typical 10-15 ppm range for ¹H NMR.[2][5] This large dispersion minimizes the likelihood of signal overlap, even in complex mixtures, ensuring high specificity.[2] For this compound, the six equivalent fluorine atoms of the two CF₃ groups would give rise to a single, sharp signal, ideal for quantification.[1]
-
Simplified Spectra and Lack of Background Interference: Common deuterated solvents used in NMR do not contain fluorine, leading to virtually no background signals in the ¹⁹F spectrum.[1][3] This simplifies the spectra and improves the accuracy of integration.
The Enduring Utility of ¹H qNMR
While ¹⁹F qNMR is often the preferred method for fluorinated compounds, ¹H qNMR remains a robust and widely accessible technique.
-
Universal Applicability: ¹H NMR is a fundamental technique in organic chemistry, and every modern NMR spectrometer is equipped for it.
-
Structural Confirmation: The ¹H NMR spectrum provides valuable information about the dioxolane ring protons, which can simultaneously confirm the structural integrity of the molecule.
-
Established Protocols: Validated ¹H qNMR methods are well-established and widely accepted in the pharmaceutical industry.[7]
Comparative Performance Metrics (Expected)
| Parameter | ¹⁹F qNMR | ¹H qNMR | Gas Chromatography (GC) |
| Specificity | Excellent (minimal signal overlap) | Good (potential for overlap with impurities) | Good (dependent on column and detector) |
| Precision (RSD) | < 1% | < 1% | 1-2% |
| Accuracy | High | High | High (with appropriate calibration) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Quantitation (LOQ) | Low (high sensitivity of ¹⁹F) | Low to Moderate | Low (detector dependent) |
| Analysis Time | Rapid (~8-15 minutes per sample)[3] | Rapid (~5-10 minutes per sample) | Moderate (run time dependent on method) |
| Need for Analyte-Specific Standard | No | No | Yes |
Experimental Protocols for Quantitative Analysis
The following are detailed, step-by-step methodologies for the quantitative analysis of this compound using both ¹⁹F and ¹H qNMR. These protocols are designed to be self-validating systems, ensuring the integrity of the results.
¹⁹F qNMR Protocol
1. Selection of Internal Standard:
-
Rationale: An internal standard (IS) is crucial for accurate quantification. It should be a high-purity, stable compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal.
-
Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is an excellent choice. It is a certified reference material, soluble in common organic solvents, and provides a sharp singlet from its two CF₃ groups.[9][10] Trifluoroacetic acid (TFA) can also be used, but its purity must be carefully determined.[2]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and 10-20 mg of the internal standard (e.g., BTFMBA) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or CDCl₃). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Key Parameters:
-
Pulse Angle: 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure full relaxation.[5] A typical starting point is 30-60 seconds.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).
-
Inverse Gated Decoupling: Use inverse gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE), which can affect signal integrals.[5]
-
4. Data Processing and Quantification:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the signals of the analyte (the singlet from the two -CF₃ groups) and the internal standard.
-
Calculate the purity or concentration using the following equation:
Where:
-
I = Integral area
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
¹H qNMR Protocol
The protocol for ¹H qNMR is similar, with key differences in the choice of internal standard and the observed nucleus.
1. Selection of Internal Standard:
-
Rationale: The IS for ¹H qNMR should have sharp signals that do not overlap with the analyte's proton signals.
-
Recommended IS: Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene are suitable certified reference materials.[9]
2. Sample Preparation:
-
Follow the same procedure as for ¹⁹F qNMR, using the chosen ¹H internal standard.
3. NMR Data Acquisition:
-
Instrument: A standard high-field NMR spectrometer.
-
Key Parameters:
-
Relaxation Delay (d1): As with ¹⁹F qNMR, a sufficiently long relaxation delay (5 x T₁) is crucial.
-
Number of Scans: Acquire enough scans for an adequate signal-to-noise ratio.
-
4. Data Processing and Quantification:
-
Process the data as described for ¹⁹F qNMR.
-
Integrate the signal from the four equivalent protons of the dioxolane ring in this compound and the chosen signal from the internal standard.
-
Use the same quantification equation as for ¹⁹F qNMR.
Method Validation
Any qNMR method used for regulatory purposes must be validated according to ICH guidelines (Q2(R1) or Q2(R2)).[11][12][13] This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[11] This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Visualizing the Workflow
The following diagrams illustrate the key workflows for qNMR analysis and method validation.
Caption: A generalized workflow for quantitative NMR (qNMR) analysis.
Caption: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
Both ¹⁹F and ¹H qNMR are powerful and reliable methods for the quantitative analysis of this compound. For this particular molecule, ¹⁹F qNMR is arguably the superior technique due to its high specificity, simplified spectrum, and freedom from solvent interference. However, ¹H qNMR remains a valid and accessible alternative. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix. By following rigorous, validated protocols, researchers can have high confidence in the accuracy and precision of their quantitative results.
References
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (n.d.).
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. (n.d.).
- Applications of 19F multidimensional NMR | Request PDF - ResearchGate. (n.d.).
- 19Flourine NMR. (n.d.).
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing). (n.d.).
- This compound | C5H4F6O2 | CID 120560 - PubChem. (n.d.).
- This compound | 1765-26-0 | Benchchem. (n.d.).
- Fluorine NMR. (n.d.).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC - NIH. (n.d.).
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022).
- Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. (n.d.).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - BIPM. (2019).
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. biophysics.org [biophysics.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bipm.org [bipm.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Safe Handling of 2,2-Bis(trifluoromethyl)-1,3-dioxolane: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is paramount. 2,2-Bis(trifluoromethyl)-1,3-dioxolane, a fluorinated compound with significant applications in pharmaceutical and materials science development, requires a nuanced understanding of its properties to ensure safe and effective use.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Inherent Risks: A Proactive Approach to Safety
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[2] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child.[2][3] The presence of two trifluoromethyl groups, while imparting desirable chemical properties, also necessitates careful handling to mitigate these potential hazards.[1] A foundational understanding of these risks is the first step in a robust safety protocol.
The vapor of this compound can form an explosive mixture with air and may travel a considerable distance to an ignition source.[4] Therefore, all operations should be conducted in a manner that eliminates potential ignition sources.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure. The following table outlines the recommended PPE for handling this compound, grounded in established safety standards.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[2][5] | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses may not provide a sufficient seal. |
| Hands | Chemical-impermeable gloves (e.g., nitrile rubber).[5][6] | Prevents skin contact, which can cause irritation.[2] Gloves must be inspected prior to use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[5][7] |
| Body | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[5] | Protects against accidental splashes and minimizes skin exposure. In case of significant splash, contaminated clothing should be removed immediately. |
| Respiratory | Use only in a well-ventilated area. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge or a supplied-air respirator is necessary.[2][5] | Mitigates the risk of inhaling vapors, which can cause respiratory irritation.[2] |
| Feet | Safety shoes.[2] | Provides protection against spills and falling objects in the laboratory environment. |
The following workflow illustrates the decision-making process for selecting and using appropriate PPE.
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is non-negotiable. The causality behind these steps is rooted in the chemical's flammability and reactivity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eye wash fountain and safety shower are immediately accessible.[2] All ignition sources (open flames, hot surfaces, sparks) must be removed from the work area.[5]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[4]
-
Use of Tools: Employ non-sparking tools for all operations, including opening and closing containers.[4][5]
-
Personal Hygiene: Avoid breathing vapors, mists, or sprays.[2][4] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[2] For small spills, contain and absorb with an inert material like vermiculite, sand, or earth.[4] Collect the residue in a designated, labeled container for flammable waste.[4]
Storage Requirements:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage area should be locked up and away from heat, sparks, and open flames.[2] It is also crucial to store it separately from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle, ensuring minimal environmental impact and adherence to regulatory compliance.
Waste Characterization and Segregation:
-
Liquid Waste: Unused or contaminated this compound should be collected in a dedicated, properly labeled, and sealed container for flammable liquid waste.
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be collected in a separate, labeled container for solid chemical waste.
Disposal Methodology:
The primary recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] This ensures the complete destruction of the compound in an environmentally responsible manner. Do not dispose of this chemical into drains or municipal waste systems.[6] Empty containers may still contain explosive vapors and should be handled with care.[4] They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill, in accordance with local regulations.[5]
The logical flow for the disposal of this compound is outlined below.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely harness the scientific potential of this compound. This proactive and informed approach to chemical handling is the cornerstone of a culture of safety and scientific excellence.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Dioxolane. [Link]
-
PubChem. This compound. [Link]
-
SBLCore. 1,3-Dioxolane - SAFETY DATA SHEET. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
-
Covestro. Guidance for the Selection of Protective Clothing for TDI Users. [Link]
-
3M. PPE Solutions for Chemical Industries - Worker Health & Safety. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C5H4F6O2 | CID 120560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
